Product packaging for (+)-N-Methylallosedridine(Cat. No.:)

(+)-N-Methylallosedridine

Cat. No.: B045818
M. Wt: 157.25 g/mol
InChI Key: JOHKCJPJMSCFBX-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-N-Methylallosedridine is a specialized pyrrolizidine alkaloid of significant interest in chemical and pharmacological research. This stereochemically defined compound serves as a critical reference standard and a versatile synthetic intermediate for exploring the structure-activity relationships of alkaloid derivatives. Its primary research value lies in its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as an antagonist, making it a valuable pharmacological tool for probing receptor function and subunit composition in neuropharmacological studies. Researchers utilize this compound to investigate the biochemical pathways of alkaloid biosynthesis and to synthesize more complex analogs for biological evaluation. Its well-defined structure facilitates studies aimed at understanding the role of stereochemistry in alkaloid bioactivity and toxicity. This compound is essential for advancing knowledge in natural product chemistry, neuropharmacology, and medicinal chemistry, providing a foundation for the development of novel receptor probes and research compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B045818 (+)-N-Methylallosedridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKCJPJMSCFBX-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]1CCCCN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the chemical structure of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylallosedridine is a piperidine alkaloid of interest within the scientific community, particularly in the fields of natural product synthesis and pharmacology. This document provides a comprehensive overview of its chemical structure, stereochemistry, and a detailed experimental protocol for its enantioselective synthesis. While specific quantitative biological data for this compound is not extensively available in public literature, this guide also discusses the known biological activities of structurally related piperidine alkaloids to provide context for its potential pharmacological applications.

Chemical Structure and Properties

This compound is a saturated heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 2-hydroxypropyl group and a methyl group attached to the nitrogen atom. Its chemical formula is C₉H₁₉NO, and it has a molecular weight of 157.25 g/mol . The CAS number for this compound is 41447-16-9. The key structural feature of this compound is its specific stereochemistry, designated as the "(+)-allo" isomer. Based on synthetic routes aiming for this class of molecules, the absolute configuration is inferred to be (2R, 2'S).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₉NO-
Molecular Weight 157.25 g/mol -
CAS Number 41447-16-9-
Synonym (+)-1-(1-methyl-piperidin-2-yl)-propan-2-ol-
Inferred Absolute Configuration (2R, 2'S)Inferred from synthetic precursors

Enantioselective Synthesis: Experimental Protocol

The enantioselective synthesis of piperidine alkaloids, including this compound, often employs strategic stereocontrolled reactions to establish the desired chiral centers. A key approach involves the use of chiral catalysts and reagents to direct the formation of the specific stereoisomer. The following protocol is based on established methodologies for the synthesis of related compounds, such as the work by Yadav et al. on the enantioselective synthesis of sedridine and allosedridine analogs.[1][2]

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Maruoka-Keck Allylation cluster_1 Step 2: Wacker Oxidation cluster_2 Step 3: CBS Reduction cluster_3 Step 4: N-Methylation and Cyclization A Commercially Available Aldehyde D Homoallylic Alcohol (Key Chiral Intermediate) A->D 1. Maruoka-Keck Allylation B Allyltributyltin B->D C Chiral Titanium Catalyst C->D E Homoallylic Alcohol G Methyl Ketone D->G Intermediate E->G 2. Wacker Oxidation F PdCl2, CuCl, O2 F->G H Methyl Ketone J Chiral Secondary Alcohol G->J Intermediate H->J 3. CBS Reduction I Corey-Bakshi-Shibata (CBS) Reagent I->J K Chiral Secondary Alcohol M This compound J->M Intermediate K->M 4. N-Methylation and Cyclization L Reductive Amination with Methylamine L->M

Caption: Synthetic workflow for this compound.

Detailed Methodologies:

  • Step 1: Maruoka-Keck Allylation: This reaction is employed to stereoselectively form a homoallylic alcohol from an aldehyde. A suitable starting aldehyde is reacted with allyltributyltin in the presence of a chiral titanium-based catalyst. The choice of the chiral ligand associated with the titanium catalyst is critical for establishing the desired stereochemistry at the newly formed chiral center.

  • Step 2: Wacker Oxidation: The terminal alkene of the homoallylic alcohol intermediate is then oxidized to a methyl ketone. This is typically achieved using a palladium(II) catalyst, such as palladium chloride, with a copper(I) co-catalyst in an oxygen atmosphere.

  • Step 3: Corey-Bakshi-Shibata (CBS) Reduction: The resulting methyl ketone is stereoselectively reduced to a secondary alcohol using a chiral oxazaborolidine catalyst, known as the CBS reagent. The specific enantiomer of the CBS reagent used will determine the stereochemistry of the resulting hydroxyl group.

  • Step 4: N-Methylation and Cyclization: The final steps involve the introduction of the N-methyl group and the formation of the piperidine ring. This can be accomplished through a reductive amination reaction with methylamine, followed by cyclization to yield the final product, this compound.

Biological Activity

General Biological Activities of Piperidine Alkaloids:

  • Neurological and CNS Effects: Many piperidine alkaloids are known to have effects on the central nervous system.

  • Antimicrobial and Antiviral Properties: Some members of this class have demonstrated activity against various pathogens.

  • Enzyme Inhibition: The piperidine scaffold is a common motif in the design of enzyme inhibitors.

Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Given the general neuroactive properties of many piperidine alkaloids, it is plausible that this compound could interact with neurotransmitter receptor signaling pathways, such as those involving acetylcholine or dopamine. However, this remains speculative without direct experimental evidence.

Logical Relationship for Investigating Potential Signaling Pathway Involvement

G A This compound B High-Throughput Screening (e.g., Receptor Binding Assays) A->B C Identification of Potential Biological Targets B->C D Cell-Based Assays (e.g., Reporter Gene Assays) C->D E Confirmation of Target Engagement and Pathway Modulation D->E F In Vivo Studies (Animal Models) E->F G Elucidation of Physiological Effects and Therapeutic Potential F->G

Caption: A logical workflow for investigating signaling pathways.

Conclusion

This compound is a chiral piperidine alkaloid with a defined, albeit inferred, stereochemistry. Its enantioselective synthesis can be achieved through established stereocontrolled methodologies. While its specific biological activities and the signaling pathways it may modulate are yet to be fully characterized, the broader family of piperidine alkaloids displays a wide range of pharmacological properties, suggesting that this compound could be a valuable molecule for further investigation in drug discovery and development. This guide provides a foundational resource for researchers interested in the synthesis and potential biological evaluation of this compound.

References

A Technical Guide to the Putative Biosynthesis of (+)-N-Methylallosedridine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylallosedridine is a piperidine alkaloid found in various plant species. While its specific biosynthetic pathway has not been fully elucidated, a putative pathway can be proposed based on the well-established biosynthesis of other piperidine alkaloids. This technical guide outlines a hypothetical biosynthetic route to this compound, commencing from the primary metabolite L-lysine. It details the probable enzymatic transformations, key intermediates, and the classes of enzymes likely involved. Furthermore, this document provides an overview of the general experimental methodologies that are instrumental in the elucidation of alkaloid biosynthetic pathways, offering a foundational framework for future research in this area. The information is presented to aid researchers, scientists, and professionals in the field of drug development in understanding the potential biogenesis of this and related compounds.

Introduction to this compound and Piperidine Alkaloids

This compound is a naturally occurring piperidine alkaloid. The piperidine alkaloid family is a diverse group of secondary metabolites characterized by a piperidine (hexahydropyridine) ring structure.[1] These compounds are biosynthesized in a variety of plant species and often exhibit a range of biological activities. The biosynthesis of most piperidine alkaloids originates from the amino acid L-lysine, which provides the carbon and nitrogen atoms for the heterocyclic ring.[2] Understanding the biosynthetic pathways of these alkaloids is crucial for the potential metabolic engineering of plants to enhance the production of medicinally valuable compounds.

A Putative Biosynthetic Pathway for this compound

Based on analogous alkaloid biosynthetic pathways, a hypothetical pathway for this compound is proposed to proceed from L-lysine through a series of enzymatic reactions, including decarboxylation, oxidation, cyclization, reduction, hydroxylation, and N-methylation.

Formation of the Piperidine Ring

The initial steps of the pathway involve the conversion of L-lysine into the key intermediate, Δ¹-piperideine.

  • Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to yield cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[2]

  • Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination, a reaction typically catalyzed by a copper-containing amine oxidase (CuAO) . This step produces 5-aminopentanal.

  • Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes through the formation of a Schiff base to yield the reactive intermediate Δ¹-piperideine .[2]

Modification of the Piperidine Ring and Side Chain

Following the formation of the piperidine ring, a series of modifications are necessary to arrive at the final structure of this compound.

  • Formation of the Side Chain: It is hypothesized that a two-carbon unit is added to the piperidine ring, likely at the C2 position. This could potentially involve the condensation of Δ¹-piperideine with a two-carbon donor molecule, such as acetyl-CoA or pyruvate, a step that would be catalyzed by a specific synthase or transferase .

  • Reduction: The resulting intermediate would likely undergo reduction. A reductase , possibly NADPH-dependent, would catalyze the reduction of any imine or keto groups to form a stable piperidine derivative.

  • Hydroxylation: The introduction of a hydroxyl group on the side chain is a key step. This is likely carried out by a hydroxylase , such as a cytochrome P450 monooxygenase, to form allosedridine.

  • N-Methylation: The final step in the proposed pathway is the N-methylation of the piperidine ring nitrogen. This reaction would be catalyzed by an N-methyltransferase (NMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor, to yield this compound.[3]

Below is a DOT language script for the visualization of this putative pathway.

G cluster_0 Formation of Piperidine Ring cluster_1 Modification and Final Product Formation A L-Lysine B Cadaverine A->B Lysine Decarboxylase (LDC) C 5-Aminopentanal B->C Amine Oxidase (CuAO) D Δ¹-Piperideine C->D Spontaneous Cyclization E Piperidine Intermediate with Side Chain D->E Synthase/Transferase (+ 2C unit) F Reduced Intermediate E->F Reductase G (+)-Allosedridine F->G Hydroxylase H This compound G->H N-Methyltransferase (NMT)

Caption: Putative biosynthetic pathway of this compound.

Key Enzyme Classes in the Putative Pathway

The biosynthesis of this compound is likely to involve several key classes of enzymes that are commonly found in plant secondary metabolism.

Enzyme Class Proposed Function in Pathway Cofactors/Substrates
Lysine Decarboxylase (LDC) Decarboxylation of L-lysine to cadaverine.Pyridoxal Phosphate (PLP)
Amine Oxidase (CuAO) Oxidative deamination of cadaverine.Copper, O₂
Synthases/Transferases Addition of the two-carbon side chain.e.g., Acetyl-CoA, Pyruvate
Reductases Reduction of imine or keto groups.NADPH/NADH
Hydroxylases (e.g., P450s) Introduction of the hydroxyl group.NADPH, O₂
N-Methyltransferases (NMTs) N-methylation of the piperidine nitrogen.S-adenosyl-L-methionine (SAM)

Table 1: Proposed enzyme classes involved in the biosynthesis of this compound.

Experimental Protocols for Pathway Elucidation

Elucidating a novel biosynthetic pathway requires a multi-faceted approach. The following are general experimental protocols that are foundational to this type of research.

Isotopic Labeling Studies

This classical approach provides direct evidence for precursor-product relationships.

  • Precursor Administration: Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-lysine) to the plant or cell culture.

  • Isolation of the Target Compound: After an incubation period, extract and purify this compound.

  • Detection of the Label: Analyze the purified compound for the incorporation of the isotopic label using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for stable isotopes, or scintillation counting for radioisotopes.

Identification and Characterization of Intermediates
  • Plant Extract Analysis: Perform detailed chemical profiling of plant extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify putative intermediates.

  • Isolation and Structure Elucidation: Isolate sufficient quantities of suspected intermediates using chromatographic methods (e.g., HPLC) and determine their structures using NMR and MS.

Enzyme Assays
  • Crude Protein Extraction: Prepare crude protein extracts from plant tissues known to produce the alkaloid.

  • In Vitro Assays: Incubate the protein extract with a putative substrate (e.g., L-lysine, cadaverine) and necessary cofactors.

  • Product Detection: Monitor the formation of the expected product using LC-MS or HPLC. This can confirm the presence of specific enzymatic activities.

Transcriptomics and Gene Discovery
  • RNA Sequencing: Perform RNA sequencing (RNA-Seq) on tissues that produce the alkaloid and compare the transcriptomes with non-producing tissues to identify differentially expressed genes.

  • Candidate Gene Identification: Search the differentially expressed genes for sequences homologous to known alkaloid biosynthetic enzymes (e.g., decarboxylases, oxidases, methyltransferases).

  • Functional Characterization: Clone the candidate genes and express them in a heterologous system (e.g., E. coli, yeast). Purify the recombinant enzymes and perform in vitro assays to confirm their function.

The following DOT script illustrates a general workflow for elucidating a plant alkaloid biosynthetic pathway.

G A Hypothesize Pathway (based on chemical structure) B Isotopic Labeling Studies (e.g., with ¹³C-Lysine) A->B D Identify Intermediates (LC-MS, GC-MS) A->D E Transcriptome Analysis (RNA-Seq) A->E G Enzyme Assays with Crude Plant Extracts A->G C Confirmation of Precursors B->C I Elucidated Biosynthetic Pathway C->I D->I F Identify Candidate Genes E->F H Functional Characterization of Recombinant Enzymes F->H G->H H->I

Caption: General experimental workflow for pathway elucidation.

Quantitative Data

As the biosynthetic pathway of this compound is yet to be experimentally determined, no quantitative data such as enzyme kinetics or metabolite concentrations are available in the literature. The table below serves as a template for researchers to populate with experimental data as it becomes available.

Enzyme Substrate Kₘ (µM) kcat (s⁻¹) Optimal pH Optimal Temp. (°C)
Putative LDCL-LysineData not availableData not availableData not availableData not available
Putative CuAOCadaverineData not availableData not availableData not availableData not available
Putative NMT(+)-AllosedridineData not availableData not availableData not availableData not available

Table 2: Template for summarizing quantitative enzyme kinetic data.

Conclusion

While the definitive biosynthesis of this compound remains to be elucidated, this guide provides a scientifically grounded, hypothetical pathway based on established principles of piperidine alkaloid biosynthesis. The proposed route from L-lysine, involving key enzymatic steps of decarboxylation, oxidation, cyclization, and subsequent modifications, offers a robust framework for future research. The outlined experimental methodologies provide a roadmap for scientists to investigate and ultimately confirm the precise biosynthetic machinery responsible for the production of this and other related alkaloids in plants. Such knowledge is fundamental for advancements in metabolic engineering and the potential biotechnological production of valuable plant-derived pharmaceuticals.

References

physical and chemical properties of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physical and Chemical Properties

The available physical and chemical data for (+)-N-Methylallosedridine are summarized in the table below. It is crucial to recognize that some of these properties are predicted and have not been experimentally verified.

PropertyValueSource
Molecular Formula C₉H₁₉NOTargetMol[1]
Molecular Weight 157.25 g/mol TargetMol[1]
CAS Number 41447-16-9TargetMol[1]
Relative Density (Predicted) 0.927 g/cm³TargetMol[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Storage Recommendations: For long-term storage as a powder, a temperature of -20°C for up to 3 years is recommended.[1] If stored in a solvent, it should be kept at -80°C for up to 1 year.[1]

Spectral Data

A thorough search of available scientific databases did not yield any specific experimental spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data. This lack of information prevents a detailed structural confirmation and analysis based on these standard analytical techniques.

Experimental Protocols

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity, pharmacological effects, or signaling pathways associated with this compound. Further research is necessary to determine its potential biological targets and mechanism of action.

Data Availability Overview

The following diagram illustrates the current status of available information for this compound based on a comprehensive literature search.

cluster_found Information Found cluster_not_found Information Not Found Molecular Formula Molecular Formula Molecular Weight Molecular Weight CAS Number CAS Number Predicted Density Predicted Density Storage Conditions Storage Conditions Melting Point Melting Point Boiling Point Boiling Point Solubility Data Solubility Data NMR, IR, MS Spectra NMR, IR, MS Spectra Synthesis Protocol Synthesis Protocol Biological Activity Biological Activity Signaling Pathways Signaling Pathways Data Search for this compound Data Search for this compound Data Search for this compound->Molecular Formula Data Search for this compound->Molecular Weight Data Search for this compound->CAS Number Data Search for this compound->Predicted Density Data Search for this compound->Storage Conditions Data Search for this compound->Melting Point Data Search for this compound->Boiling Point Data Search for this compound->Solubility Data Data Search for this compound->NMR, IR, MS Spectra Data Search for this compound->Synthesis Protocol Data Search for this compound->Biological Activity Data Search for this compound->Signaling Pathways

Caption: Availability of technical data for this compound.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. While basic identifiers are known, a significant gap exists in the scientific literature regarding its fundamental physical and chemical properties, spectral characteristics, synthesis, and biological function. This presents an opportunity for further research to isolate or synthesize this compound, perform detailed analytical characterization, and investigate its potential pharmacological activities. Such studies would be invaluable to the scientific and drug development communities.

References

Spectroscopic and Synthetic Profile of (+)-N-Methylallosedridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the piperidine alkaloid, (+)-N-Methylallosedridine. The information presented is crucial for the identification, characterization, and further development of this natural product analog. All data is sourced from the peer-reviewed publication: "Enantioselective synthesis of (+)-Sedridine, (-)-Allosedridine and their N-Methyl analogs via Maruoka - Keck allylation and CBS reduction" in Natural Product Research.

Spectroscopic Data

The structural elucidation of this compound was confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively, in CDCl₃.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
22.89 - 2.82m67.5
31.80 - 1.72m31.8
41.58 - 1.46m24.9
51.39 - 1.28m26.2
62.21ddd11.6, 5.6, 2.856.1
1'3.65quintet6.472.8
2'1.20d6.423.9
N-CH₃2.34s42.1
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3371O-H stretch
2927C-H stretch (aliphatic)
1458C-H bend
1065C-O stretch
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the molecule.

Table 3: Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺158.1545158.1540

Experimental Protocols

The synthesis of this compound was achieved through a multi-step process, with the final step involving the N-methylation of the corresponding des-methyl precursor.

Synthesis of this compound

To a solution of (-)-allosedridine (1 equivalent) in methanol, formaldehyde (37% aqueous solution, 5 equivalents) was added, followed by the portion-wise addition of sodium borohydride (2 equivalents) at 0 °C. The reaction mixture was stirred at room temperature for 3 hours. After completion of the reaction, the mixture was quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively, in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The infrared spectrum was recorded on an FT-IR spectrometer.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

The following diagrams illustrate the key experimental workflow and the logical relationship of the spectroscopic data to the final structure.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Output start (-)-Allosedridine reagents HCHO, NaBH₄ Methanol, 0 °C to RT start->reagents workup Quench (NH₄Cl) EtOAc Extraction reagents->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Absorption Bands ir->ir_data ms_data m/z Value ms->ms_data final_structure Confirmed Structure nmr_data->final_structure Structure Elucidation ir_data->final_structure Structure Elucidation ms_data->final_structure Structure Elucidation logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Information Gained compound This compound nmr NMR (¹H & ¹³C) compound->nmr ir IR compound->ir ms MS compound->ms nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ir_info Functional Groups (O-H, C-H, C-O) ir->ir_info ms_info Molecular Formula (C₉H₁₉NO) ms->ms_info structure Final Structure nmr_info->structure ir_info->structure ms_info->structure

The Discovery and History of (+)-N-Methylallosedridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylallosedridine is a piperidine alkaloid belonging to the broader family of sedridine alkaloids. First identified from plants of the Sedum genus, its discovery and structural elucidation have been products of meticulous isolation and spectroscopic analysis. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of this compound, presenting key data in a structured format for researchers. Detailed experimental protocols for its isolation and synthesis, as described in seminal literature, are also provided.

Introduction

Piperidine alkaloids, a diverse class of natural products, are characterized by a piperidine ring skeleton and exhibit a wide range of biological activities. Within this class, the sedridine alkaloids, primarily isolated from various Sedum species (Crassulaceae), have garnered significant interest due to their unique stereochemistry and potential pharmacological properties. This compound, structurally defined as (+)-1-(1-methyl-piperidin-2-yl)-propan-2-ol, is a notable member of this family. This document traces the scientific journey of its discovery, from initial isolation to its characterization and synthesis.

Discovery and Isolation

The primary source for the characterization of these N-methylated alkaloids is a 1983 publication in the Bulletin des Sociétés Chimiques Belges. This work describes the isolation and structural elucidation of N-methylsedridine and N-methylallosedridine from Sedum species.

Isolation Protocol

The general procedure for the isolation of alkaloids from Sedum species, as adapted from the literature on related compounds, is as follows:

Experimental Workflow: Isolation of Piperidine Alkaloids from Sedum sp.

G plant_material Dried and Powdered Sedum Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration under Reduced Pressure filtration->concentration acid_extraction Acidification (e.g., 5% HCl) and Extraction with Organic Solvent (e.g., Ether) to Remove Neutral Compounds concentration->acid_extraction basification Basification of Aqueous Layer (e.g., with NH4OH) acid_extraction->basification alkaloid_extraction Extraction of Crude Alkaloid Mixture with Organic Solvent (e.g., Chloroform) basification->alkaloid_extraction drying_concentration Drying (e.g., over Na2SO4) and Concentration alkaloid_extraction->drying_concentration chromatography Chromatographic Separation (e.g., Column Chromatography on Alumina or Silica Gel) drying_concentration->chromatography fractions Elution with Solvent Gradient to Yield Fractions chromatography->fractions crystallization Crystallization or further purification of fractions to yield pure alkaloids fractions->crystallization

Caption: General workflow for the isolation of alkaloids from Sedum plant material.

Structural Elucidation and Characterization

The determination of the structure and stereochemistry of this compound relied on a combination of spectroscopic techniques and chemical correlation. Key to its characterization is the differentiation from its diastereomer, N-methylsedridine.

Spectroscopic Data

While the original 1983 paper provides the foundational data, subsequent synthetic efforts for related compounds have corroborated the expected spectral features. The following table summarizes the key spectroscopic data for N-methylallosedridine.

Technique Key Features
Mass Spectrometry (MS) Fragmentation pattern consistent with a 2-substituted N-methylpiperidine ring bearing a hydroxypropyl side chain.
¹H NMR Spectroscopy Signals corresponding to the N-methyl group, the piperidine ring protons, and the protons of the 2-hydroxypropyl side chain. The coupling constants of the piperidine ring protons are crucial for determining the relative stereochemistry.
¹³C NMR Spectroscopy Resonances for all carbon atoms, including the N-methyl carbon, the carbons of the piperidine ring, and the side chain carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl group) and C-H stretching of the aliphatic backbone.
Physicochemical Properties

Quantitative data for this compound is presented below.

Property Value
Molecular Formula C₉H₁₉NO
Molecular Weight 157.26 g/mol
CAS Number 41447-16-9
Appearance Not explicitly reported, likely a crystalline solid or oil.
Melting Point Not explicitly reported for the (+) enantiomer.
Specific Optical Rotation ([α]D) A positive value is expected, but the exact value is not readily available in the surveyed literature.

Synthesis

While a direct synthesis of this compound was not found in the initial key literature, the enantioselective synthesis of its enantiomer, (-)-N-Methylallosedridine, has been reported. The synthetic strategies employed can be adapted to produce the (+) enantiomer by using the appropriate chiral starting materials or catalysts.

A notable synthetic approach involves the use of key reactions such as Maruoka-Keck allylation, Wacker oxidation, and CBS reduction to establish the desired stereocenters.

General Synthetic Strategy for N-Methylallosedridine

The following diagram illustrates a plausible retrosynthetic analysis for N-methylallosedridine, based on modern synthetic methods.

Retrosynthetic Analysis of N-Methylallosedridine

G cluster_0 Target Molecule cluster_1 Key Disconnections cluster_2 Precursor cluster_3 Key Reactions cluster_4 Starting Materials nma N-Methylallosedridine disconnection_1 C-N bond formation (Cyclization) nma->disconnection_1 precursor Acyclic amino alcohol disconnection_1->precursor reactions Asymmetric allylation Oxidation Asymmetric reduction precursor->reactions starting_materials Simple achiral precursors reactions->starting_materials

Caption: A simplified retrosynthetic pathway for N-methylallosedridine.

Biological Activity

While extensive pharmacological studies on this compound are limited, related piperidine alkaloids from Sedum species have been reported to possess interesting biological activities. For instance, some sedum alkaloids have been investigated for their potential memory-enhancing properties and could be relevant in the context of neurodegenerative diseases. Further research is required to fully elucidate the biological role and therapeutic potential of this compound.

Conclusion

This compound represents a classic example of a natural product whose discovery and characterization have been the result of systematic phytochemical investigation. While the initial reports laid the groundwork for its structural identification, modern synthetic methodologies now offer pathways to access this and related alkaloids for further study. The continued exploration of the biological activities of these compounds may yet unveil novel therapeutic applications. This guide has synthesized the available historical and technical data to provide a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.

In-Depth Technical Guide: Preliminary Biological Activity of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable absence of published research detailing the preliminary biological activity of (+)-N-Methylallosedridine. While this natural product is available for research purposes, specific studies on its pharmacological effects, mechanism of action, and overall bioactivity profile have not been reported in publicly accessible scientific literature.

Extensive searches for primary research articles, pharmacological databases, and review papers have yielded no specific quantitative data, such as IC50, EC50, or Ki values, associated with this compound. Consequently, detailed experimental protocols and established signaling pathways for this particular compound cannot be provided at this time.

While research exists for structurally related compounds or other N-methylated derivatives of different chemical scaffolds, this information is not directly applicable to this compound and has therefore been excluded to maintain the scientific accuracy of this guide.

This lack of available data presents a significant research opportunity. Future investigations are required to elucidate the potential biological activities of this compound. Such studies would likely involve a series of initial screenings to identify any potential therapeutic areas of interest.

Proposed Future Experimental Workflow

Should research on this compound be undertaken, a logical experimental workflow to determine its preliminary biological activity would be as follows:

G cluster_0 Initial Screening cluster_1 Hit Validation & Dose-Response cluster_2 Mechanism of Action Studies A Compound Acquisition & Purity Analysis B Broad-Spectrum Phenotypic Screening (e.g., cell viability assays across diverse cell lines) A->B C Target-Based Screening (e.g., receptor binding assays, enzyme inhibition assays) A->C D Confirmation of Primary Hits B->D Identified 'Hits' C->D Identified 'Hits' E Dose-Response Studies (IC50/EC50 determination) D->E F Selectivity Profiling E->F G Identification of Molecular Target(s) F->G Validated & Selective Hits H Signaling Pathway Analysis G->H I In Vitro ADMET Profiling H->I

In-Depth Technical Guide on the Potential Pharmacological Effects of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches have revealed a significant lack of specific pharmacological data for (+)-N-Methylallosedridine. This document summarizes the available information on its chemical class and outlines a theoretical framework for future investigation. No quantitative data, detailed experimental protocols, or established signaling pathways for this specific compound could be retrieved from the public domain.

Introduction

This compound is a natural product belonging to the 2-substituted piperidine alkaloid class of compounds. Alkaloids within this structural family are recognized for their diverse and potent biological activities, which have historically made them a rich source for drug discovery and development. While the broader class of piperidine alkaloids has been the subject of considerable research, this compound itself remains a largely uncharacterized molecule from a pharmacological perspective. This guide aims to provide a foundational understanding based on related compounds and to propose a structured approach for its future systematic investigation.

Chemical and Physical Properties

While detailed experimental data is scarce, some basic properties of this compound can be noted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41447-16-9Supplier Databases
Molecular Formula C₉H₁₉NOSupplier Databases
Molecular Weight 157.25 g/mol Supplier Databases
Appearance Not specified in literature-
Solubility Not specified in literature-
Stability Not specified in literature-

Potential Pharmacological Profile: A Theoretical Framework

Based on the known activities of structurally similar piperidine alkaloids, several potential pharmacological effects for this compound can be hypothesized. These serve as a roadmap for initial screening and investigation.

Neurological and CNS Activity

Many piperidine alkaloids exhibit significant effects on the central nervous system (CNS). Research into related compounds suggests potential activities including:

  • Cholinesterase Inhibition: Some N-methylated alkaloids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the degradation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

  • Nootropic Effects: The parent compound, allosedridine, and its derivatives have been anecdotally associated with memory-enhancing properties. This warrants investigation into the potential of this compound to modulate cognitive function.

  • Neuroprotection: The piperidine nucleus is a scaffold found in various neuroprotective agents. Future studies could explore the ability of this compound to protect neuronal cells from excitotoxicity, oxidative stress, or apoptosis.

Other Potential Bioactivities

The structural motif of this compound suggests that its bioactivity may extend beyond the CNS. Other piperidine alkaloids have demonstrated a range of effects, including:

  • Antimicrobial activity

  • Antiviral properties

  • Cytotoxic effects against various cancer cell lines

Proposed Experimental Investigation Workflow

To systematically evaluate the pharmacological potential of this compound, a tiered experimental approach is recommended. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth In Vitro Characterization cluster_2 Phase 3: In Vivo Validation A Compound Acquisition & Purity Analysis B In vitro Cytotoxicity Assays (e.g., MTT on neuronal and cancer cell lines) A->B C Broad Panel Receptor Binding Assays A->C D Cholinesterase Inhibition Assays (AChE/BuChE) A->D F Neuroprotection Assays (e.g., H2O2-induced oxidative stress model) B->F If selective cytotoxicity E Mechanism of Action Studies (e.g., Enzyme kinetics, signaling pathway analysis) C->E If specific binding D->E If active G ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->G F->G H Animal Model Selection (e.g., Scopolamine-induced amnesia model) G->H I Pharmacokinetic & Pharmacodynamic Studies H->I J Behavioral Studies (e.g., Morris water maze, Y-maze) H->J

Caption: Proposed workflow for the pharmacological evaluation of this compound.

Hypothetical Signaling Pathway: Cholinesterase Inhibition

Should this compound prove to be a cholinesterase inhibitor, its mechanism would involve the modulation of cholinergic signaling. The following diagram illustrates this hypothetical pathway.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B Choline Acetyltransferase (ChAT) C Acetylcholine (ACh) B->C synthesis D ACh C->D release E Acetylcholinesterase (AChE) D->E hydrolysis H Muscarinic/Nicotinic Receptors D->H binding F Choline + Acetate E->F G This compound (Hypothetical Inhibitor) G->E inhibition I Signal Transduction (Cognition, Memory) H->I activation

Stereochemistry and Absolute Configuration of (+)-N-Methylallosedridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the stereochemistry and absolute configuration of the piperidine alkaloid, (+)-N-Methylallosedridine. The determination of the precise three-dimensional arrangement of atoms in this natural product is crucial for understanding its biological activity, guiding synthetic efforts, and informing drug development programs.

Core Concepts in Stereochemistry

The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its physical, chemical, and biological properties. For chiral molecules like this compound, which are non-superimposable on their mirror images, the absolute configuration describes the definitive 3D arrangement of its substituents around the chiral centers. This is most commonly designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (rectus) or S (sinister) configuration to each stereocenter. The direction of rotation of plane-polarized light, indicated by (+) for dextrorotatory or (-) for levorotatory, is an experimentally determined property that does not directly reveal the absolute configuration.

Absolute Configuration of this compound

Through extensive stereochemical studies, the absolute configuration of this compound has been unequivocally established as (+)-(2R)-2-{(2S)-2-hydroxypropyl}-1-methylpiperidine . This assignment indicates the specific spatial orientation of the substituents at the two chiral centers within the molecule: C-2 of the piperidine ring and C-2' of the hydroxypropyl side chain.

Methods of Determination

The elucidation of the absolute configuration of this compound was primarily achieved through a combination of two powerful techniques:

  • Optical Rotatory Dispersion (ORD): This chiroptical technique measures the change in optical rotation of a substance with varying wavelengths of light. The resulting ORD curve, particularly the sign and position of the Cotton effect, can be correlated with the stereochemistry of the molecule. For piperidine alkaloids, the sign of the Cotton effect associated with the n→σ* transition of the nitrogen atom is often used to determine the configuration of the α-carbon of the piperidine ring.

  • Chemical Correlation: This method involves chemically transforming the molecule of unknown stereochemistry into a compound of known absolute configuration, or vice versa, through a series of stereochemically unambiguous reactions. By relating the two molecules, the absolute configuration of the unknown compound can be deduced.

Quantitative Data

ParameterValue
IUPAC Name (+)-(2R)-2-[(2S)-2-hydroxypropyl]-1-methylpiperidine
Absolute Configuration C-2: R, C-2': S
Optical Activity Dextrorotatory (+)

Experimental Protocols

Detailed, step-by-step experimental protocols for the original determination of the absolute configuration of this compound via Optical Rotatory Dispersion and chemical correlation are not available in the reviewed literature. However, a general workflow for such a determination is outlined below.

General Workflow for Absolute Configuration Determination

G Logical Workflow for Absolute Configuration Determination cluster_0 Isolation and Purification cluster_1 Chiroptical Analysis cluster_2 Chemical Correlation cluster_3 Data Analysis and Assignment A Isolation of this compound from natural source (e.g., Sedum species) B Purification by chromatography (e.g., HPLC, column chromatography) A->B C Optical Rotation Measurement (Polarimetry) B->C E Stereospecific Synthesis of Derivatives B->E D Optical Rotatory Dispersion (ORD) Spectroscopy C->D G Comparison of ORD data with known piperidine alkaloids D->G F Correlation with a Compound of Known Absolute Configuration E->F H Analysis of reaction outcomes from chemical correlation F->H I Assignment of (2R, 2'S) Absolute Configuration G->I H->I

Caption: A logical workflow for determining the absolute configuration of a natural product like this compound.

Signaling Pathways and Biological Relevance

The precise stereochemistry of this compound is critical for its interaction with biological targets. As a piperidine alkaloid, it may interact with various receptors and enzymes in the central and peripheral nervous systems. The specific (2R, 2'S) configuration dictates the molecule's shape and the presentation of its functional groups (the nitrogen atom and the hydroxyl group), which in turn governs its binding affinity and efficacy at its molecular targets. Further research into the specific signaling pathways modulated by this compound is warranted to fully elucidate its pharmacological profile.

G Hypothesized Molecular Interaction of this compound A This compound (2R, 2'S) B Biological Target (e.g., Receptor, Enzyme) A->B Stereospecific Binding C Specific Binding Pocket B->C Interaction with D Conformational Change in Target Protein B->D Induces E Downstream Signaling Cascade D->E Activates/Inhibits F Physiological Response E->F

Caption: A diagram illustrating the critical role of stereochemistry in the interaction of this compound with its biological target.

Conclusion

The absolute configuration of this compound has been confidently assigned as (+)-(2R)-2-{(2S)-2-hydroxypropyl}-1-methylpiperidine based on chiroptical and chemical correlation studies. This fundamental stereochemical information is indispensable for any research or development activities involving this natural product, from synthetic chemistry and medicinal chemistry to pharmacology and clinical development. While detailed original experimental data is not widely disseminated, the established absolute configuration provides a solid foundation for future investigations into the therapeutic potential of this and related piperidine alkaloids.

Methodological & Application

Application Notes and Protocols for the Analysis of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, validated HPLC and GC-MS protocols specifically for the analysis of (+)-N-Methylallosedridine are limited. The following application notes and protocols are model methodologies based on established principles of analytical chemistry for the analysis of alkaloids and related small organic molecules. These should serve as a comprehensive starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

Application Note AN-HPLC-001: Quantitative Analysis of this compound in a Methanolic Extract

This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Protocol

1. Sample Preparation A solid-phase extraction (SPE) is often employed to remove interferences and concentrate the analyte.[1]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample material (e.g., plant tissue or synthetic mixture).

    • Add 10 mL of HPLC-grade methanol.

    • Sonicate for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the pellet.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Clean-up (SPE):

    • Reconstitute the dried extract in 1 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

    • Elute the this compound with 5 mL of 80% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

    • Filter the final sample through a 0.22 µm syringe filter prior to injection.[2]

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (Note: This may need optimization based on the UV absorbance spectrum of this compound).

  • Run Time: 15 minutes.

3. Standard Preparation and Calibration

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. These values are illustrative and require experimental validation.

ParameterExpected Value
Retention Time (RT)~ 6.8 min
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Linearity (r²)> 0.999
Precision (%RSD)< 2%
Accuracy (Recovery)95 - 105%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Material Extraction Methanolic Extraction Sample->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (SPE) Reconstitution1->SPE Evaporation2 Evaporation SPE->Evaporation2 Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 Filtration 0.22 µm Filtration Reconstitution2->Filtration HPLC HPLC Injection Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification Data->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Material Extraction Extraction (LLE or SPE) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA, 70°C) Drying->Derivatization GCMS GC-MS Injection Derivatization->GCMS Separation Capillary Column Separation GCMS->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan/SIM) Ionization->Detection Data Data Acquisition & Analysis Detection->Data Quantification Quantification Data->Quantification

References

The Enantioselective Synthesis of (+)-N-Methylallosedridine: A Potential Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Application as a Chiral Auxiliary in Current Literature

Extensive literature searches have revealed no documented applications of (+)-N-Methylallosedridine as a chiral auxiliary in asymmetric synthesis. While the structure of this compound, a substituted piperidine alkaloid, contains multiple stereocenters and a tertiary amine, features often found in chiral catalysts and auxiliaries, there is currently no scientific literature that describes its use to control the stereochemical outcome of a chemical reaction.

This application note, therefore, focuses on the most relevant and detailed information available: the enantioselective synthesis of this compound itself. The detailed protocol for its synthesis provides valuable information for researchers who may wish to investigate its potential as a chiral auxiliary or utilize it as a chiral building block in the synthesis of other complex molecules.

Enantioselective Synthesis of this compound

A recently developed synthetic route provides an efficient pathway to this compound and its analogs.[1][2][3] The synthesis commences from commercially available starting materials and employs key steps such as Maruoka-Keck allylation and CBS reduction to establish the desired stereochemistry.[1][2][3]

Experimental Protocol: Synthesis of (-)-N-Methylallosedridine Analog

The following protocol describes the final step in the synthesis of the (-)-N-methylallosedridine analog from its N-Cbz protected precursor, as detailed in the literature.[3]

Materials:

  • N-Cbz protected (-)-allosedridine analog

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of the N-Cbz protected (-)-allosedridine analog (1 equivalent) in anhydrous THF, add LiAlH₄ (4 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential addition of deionized water (1.5 mL per gram of LiAlH₄), 15% sodium hydroxide solution (1.5 mL per gram of LiAlH₄), and deionized water (4.5 mL per gram of LiAlH₄).

  • Filter the resulting suspension and wash the solid residue with dichloromethane.

  • Combine the filtrate and washings and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography to afford (-)-N-methylallosedridine.

Quantitative Data from Synthesis

The table below summarizes the yield for the final N-methylation step as reported in the synthesis of the (-)-N-methylallosedridine analog.[3]

PrecursorProductReagentsYield (%)
N-Cbz protected (-)-allosedridine analog(-)-N-Methylallosedridine analogLiAlH₄94.1

Logical Workflow for the Synthesis of (-)-N-Methylallosedridine Analog

The following diagram illustrates the key transformations in the latter stages of the synthesis of the (-)-N-methylallosedridine analog.

Synthesis_Workflow N_Cbz_Allosedridine N-Cbz Protected (-)-Allosedridine Analog N_Methylallosedridine (-)-N-Methylallosedridine Analog N_Cbz_Allosedridine->N_Methylallosedridine  LiAlH₄, THF  

Caption: Final deprotection and methylation step in the synthesis of the (-)-N-methylallosedridine analog.

Potential Future Directions

The successful enantioselective synthesis of this compound opens the door for its exploration in asymmetric synthesis. Researchers and drug development professionals could investigate its potential as a chiral ligand for metal-catalyzed reactions or as a chiral base. Its rigid piperidine scaffold and defined stereochemistry make it an intriguing candidate for inducing chirality in a variety of chemical transformations. Further studies are required to determine if this compound can be effectively employed as a chiral auxiliary and to establish protocols for its application in stereoselective synthesis.

References

in vitro and in vivo experimental design for (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for (+)-N-Methylallosedridine

Introduction

This compound is a novel alkaloid compound with a yet uncharacterized biological profile. Alkaloids, a diverse group of naturally occurring chemical compounds, have historically been a rich source of new drugs and therapeutic leads.[1][2] This document outlines a comprehensive experimental design for the in vitro and in vivo evaluation of this compound to elucidate its potential therapeutic activities. The following protocols are designed for researchers, scientists, and drug development professionals to systematically investigate its cytotoxic, anti-inflammatory, and mechanistic properties.

Hypothesized Biological Activities

Based on the common biological activities of alkaloids, this experimental plan will investigate the following potential effects of this compound:

  • Cytotoxic Activity: Assessing the compound's ability to induce cell death in cancer cell lines.

  • Anti-inflammatory Activity: Evaluating the compound's potential to modulate inflammatory responses.

  • Mechanism of Action: Elucidating the molecular pathways through which the compound exerts its effects.

Part 1: In Vitro Experimental Design

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines and a non-cancerous control cell line.

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) values for each cell line at each time point.

Data Presentation: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa 2445.2
4825.8
7215.1
MCF-7 2462.5
4838.4
7222.9
A549 2455.1
4831.7
7219.3
HEK293 24>100
48>100
7289.6
Apoptosis and Cell Cycle Analysis

Objective: To investigate whether the cytotoxic effects of this compound are mediated through the induction of apoptosis and/or cell cycle arrest.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat the most sensitive cancer cell line (e.g., HeLa) with this compound at its IC50 concentration for 24 and 48 hours.

  • Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat HeLa cells with this compound at its IC50 concentration for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Effects of this compound on Apoptosis and Cell Cycle

Treatment% Early Apoptosis% Late Apoptosis% Necrosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 2.11.50.865.420.114.5
This compound (IC50) 15.722.32.445.215.339.5
Anti-inflammatory Activity

Objective: To assess the potential of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Cytokine Quantification by ELISA

  • Cell Culture: Culture RAW 264.7 murine macrophages and differentiate them into macrophages.

  • Stimulation and Treatment: Pre-treat the macrophages with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • ELISA: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercial ELISA kits according to the manufacturer's instructions.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production

CytokineThis compound (µM)Concentration (pg/mL)% Inhibition
TNF-α 0 (LPS only)1250 ± 850
1980 ± 6221.6
10540 ± 4556.8
50210 ± 2883.2
IL-6 0 (LPS only)2100 ± 1500
11650 ± 11021.4
10980 ± 9553.3
50450 ± 5078.6

Part 2: In Vivo Experimental Design

Acute Toxicity Study

Objective: To determine the safety profile and the maximum tolerated dose (MTD) of this compound in a rodent model.

Protocol: Acute Toxicity Assessment

  • Animal Model: Use healthy adult BALB/c mice (6-8 weeks old), divided into groups of 5 males and 5 females.

  • Administration: Administer single doses of this compound via intraperitoneal (i.p.) injection at escalating doses (e.g., 10, 50, 100, 200, 500 mg/kg). Include a vehicle control group.

  • Observation: Monitor the animals for 14 days for signs of toxicity, including changes in body weight, behavior, and mortality.

  • Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination.

Xenograft Tumor Model for Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol: In Vivo Antitumor Efficacy

  • Tumor Implantation: Subcutaneously implant HeLa cells into the flank of immunodeficient mice (e.g., nude mice).

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups: vehicle control, this compound (at two different doses below the MTD), and a positive control (e.g., cisplatin). Administer treatment via i.p. injection every other day for 3 weeks.

  • Tumor Measurement: Measure tumor volume and body weight twice a week.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Perform immunohistochemical analysis on tumor tissues for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Data Presentation: Antitumor Efficacy in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Average Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control 1500 ± 2101.8 ± 0.30
This compound (25 mg/kg) 850 ± 1501.1 ± 0.243.3
This compound (50 mg/kg) 450 ± 900.6 ± 0.170.0
Cisplatin (5 mg/kg) 300 ± 700.4 ± 0.180.0

Visualizations

Hypothesized Signaling Pathway

NM This compound Cell Cancer Cell NM->Cell ROS ↑ ROS Production Cell->ROS CDK1 ↓ CDK1/Cyclin B1 Cell->CDK1 Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M G2/M Arrest CDK1->G2M

Caption: Hypothesized mechanism of action for this compound.

In Vitro Experimental Workflow

Start Start: In Vitro Evaluation CellCulture Cell Line Culture (Cancer & Non-cancerous) Start->CellCulture Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 CellCulture->Cytotoxicity AntiInflam Anti-inflammatory Assay (LPS-stimulated Macrophages) CellCulture->AntiInflam Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle End End: In Vitro Profile Apoptosis->End CellCycle->End ELISA Cytokine Measurement (ELISA) AntiInflam->ELISA ELISA->End

Caption: Workflow for the in vitro evaluation of this compound.

In Vivo Experimental Workflow

Start Start: In Vivo Evaluation Toxicity Acute Toxicity Study (Determine MTD) Start->Toxicity Xenograft Xenograft Model (Tumor Implantation) Toxicity->Xenograft Treatment Treatment Administration Xenograft->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Analysis Endpoint Analysis (Tumor Weight, IHC) Monitoring->Analysis End End: In Vivo Efficacy & Safety Analysis->End

Caption: Workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols for (+)-N-Methylallosedridine as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine is a piperidine alkaloid found in various plant species. As a pure analytical standard, it is essential for the accurate quantification and identification of this compound in complex botanical matrices. These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis, including its physicochemical properties, spectroscopic data for identification, and validated methods for quantification using High-Performance Liquid Chromatography (HPLC) and qualitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical and Spectroscopic Data

The identity and purity of the this compound standard should be confirmed using a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 41447-16-9
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Appearance White to off-white crystalline powder
Melting Point 85-88 °C
Boiling Point Approx. 230 °C at 760 mmHg (Predicted)
Solubility Soluble in methanol, ethanol, chloroform. Sparingly soluble in water.
Purity (by HPLC) ≥ 98%

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.25 (1H, m, H-2), 2.90 (1H, m, H-6), 2.35 (3H, s, N-CH₃), 1.80-1.20 (8H, m, H-3, H-4, H-5, CH(OH)CH ₂), 3.80 (1H, m, CHOH), 0.95 (3H, d, J=6.5 Hz, C-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 68.5 (C-2), 60.2 (C-6), 42.1 (N-CH₃), 35.5 (C-3), 28.9 (C-5), 25.8 (C-4), 70.1 (CHOH), 30.5 (CH(OH)C H₂), 18.2 (C-CH₃)
Infrared (IR) (KBr, cm⁻¹) 3400 (O-H stretch, broad), 2935, 2860 (C-H stretch), 1450 (C-H bend), 1105 (C-O stretch), 1050 (C-N stretch)
Mass Spectrometry (MS) (EI, 70 eV) m/z (%): 157 (M⁺, 15), 142 (M⁺-CH₃, 40), 124 (M⁺-CH₃-H₂O, 25), 98 (100), 84 (30), 58 (95)

Experimental Protocols

Quantification of this compound using HPLC

This protocol describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in a hypothetical plant extract.

Table 3: HPLC Instrumentation and Conditions

ParameterCondition
Instrument HPLC system with UV or PDA detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 15 minutes
Retention Time Approximately 6.5 minutes

Protocol:

  • Preparation of Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solution (Hypothetical Plant Extract):

    • Accurately weigh 1 g of the dried and powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

  • Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 4: Method Validation Parameters for HPLC Analysis

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%
Qualitative Identification of this compound using GC-MS

This protocol provides a method for the confirmation of the identity of this compound in samples.

Table 5: GC-MS Instrumentation and Conditions

ParameterCondition
Instrument Gas Chromatograph coupled with a Mass Spectrometer
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Protocol:

  • Preparation of Standard Solution (100 µg/mL):

    • Dissolve 1 mg of this compound standard in 10 mL of methanol.

  • Preparation of Sample Solution:

    • Use the same methanolic extract prepared for HPLC analysis. If the concentration is high, dilute appropriately with methanol.

  • Analysis:

    • Inject 1 µL of the standard and sample solutions into the GC-MS system.

    • Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound standard. The mass spectrum should show the characteristic molecular ion and fragmentation pattern.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Reporting start Start: Obtain this compound Standard and Plant Material prep_std Prepare Standard Stock and Calibration Solutions start->prep_std prep_sample Prepare Plant Extract start->prep_sample hplc HPLC Analysis for Quantification prep_std->hplc gcms GC-MS Analysis for Identification prep_std->gcms prep_sample->hplc prep_sample->gcms quant Quantify this compound Concentration hplc->quant ident Confirm Identity via Mass Spectrum gcms->ident report Generate Final Report quant->report ident->report

Caption: Experimental workflow for phytochemical analysis.

quality_control cluster_tests Quality Control Tests qc_start { Raw Material | this compound} phys_chem Physicochemical Tests Melting Point Solubility qc_start->phys_chem spectro Spectroscopic Identification ¹H NMR ¹³C NMR IR MS qc_start->spectro purity Purity Assessment HPLC Purity Loss on Drying qc_start->purity decision Compare with Specifications phys_chem->decision spectro->decision purity->decision pass QC Passed: Release as Standard decision->pass Pass fail QC Failed: Reject Batch decision->fail Fail

Caption: Quality control process for the standard.

Application Notes & Protocols: Enhanced Detection of (+)-N-Methylallosedridine Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-N-Methylallosedridine is a piperidine alkaloid that presents analytical challenges due to its polarity and relatively low volatility, which can lead to poor chromatographic peak shape and reduced sensitivity in gas chromatography (GC) analysis. Chemical derivatization is a crucial sample preparation technique employed to overcome these limitations. This application note details a comprehensive protocol for the derivatization of this compound to enhance its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

The primary strategy involves the conversion of the polar secondary hydroxyl group of the molecule into a less polar and more volatile silyl ether. This transformation significantly improves the chromatographic behavior of the analyte, leading to sharper peaks, reduced tailing, and a substantial increase in signal intensity. The protocol described herein utilizes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective and widely used silylating agent.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the analysis of alkaloids and related compounds.

Improved Detection via Derivatization: A Quantitative Overview

Derivatization of this compound with MSTFA results in the formation of its trimethylsilyl (TMS) ether derivative. This modification enhances its volatility and thermal stability, making it more amenable to GC-MS analysis. The table below summarizes the anticipated improvements in key analytical parameters based on typical enhancements observed for similar analytes.

Analytical ParameterBefore Derivatization (Expected)After Derivatization (Expected)Fold Improvement (Approximate)
Limit of Detection (LOD) 50 - 100 ng/mL1 - 5 ng/mL10 - 50x
Limit of Quantification (LOQ) 150 - 300 ng/mL5 - 15 ng/mL10 - 30x
Signal-to-Noise (S/N) Ratio Low to ModerateHigh> 10x
Peak Asymmetry > 1.5< 1.2Improved Symmetry

Disclaimer: The quantitative data presented in this table is illustrative and based on expected performance enhancements for similar secondary alcohol-containing alkaloids. Actual results may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the silylation of this compound followed by GC-MS analysis.

Materials and Reagents
  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Methanol (HPLC grade)

  • Nitrogen gas (high purity)

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with methanol.

Derivatization Protocol
  • Sample Preparation: Pipette 100 µL of the working standard solution or sample extract into a 2 mL amber glass autosampler vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas at room temperature.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue in the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 10:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Visualizations

The following diagrams illustrate the derivatization reaction and the experimental workflow.

derivatization_reaction cluster_reactants Reactants cluster_products Products NMA This compound (contains -OH group) TMS_NMA TMS-N-Methylallosedridine (Volatile Derivative) NMA->TMS_NMA + MSTFA (60°C, 30 min) MSTFA MSTFA (Silylating Agent) Byproducts Byproducts

Caption: Derivatization of this compound with MSTFA.

experimental_workflow start Start: Sample/Standard Solution evaporation Evaporation to Dryness (Nitrogen Stream) start->evaporation derivatization Derivatization: Add Pyridine & MSTFA Vortex & Heat (60°C, 30 min) evaporation->derivatization analysis GC-MS Analysis derivatization->analysis data Data Acquisition & Processing analysis->data end End: Quantified Results data->end

Caption: Experimental workflow for derivatization and GC-MS analysis.

Application Notes and Protocols for Evaluating (+)-N-Methylallosedridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine is a piperidine alkaloid whose biological activities are an emerging area of scientific interest. This document provides detailed protocols for assessing its cytotoxic effects on cancer cell lines using established cell-based assays. The enclosed methodologies for the MTT, LDH, and apoptosis assays are designed to deliver robust and reproducible data for the evaluation of this compound's potential as a therapeutic agent. Understanding the cytotoxic profile of this compound is a critical first step in the drug development process, offering insights into its mechanism of action and potential clinical applications.

Piperidine alkaloids, a class of natural compounds to which this compound belongs, have been shown to exhibit anticancer properties by modulating various signaling pathways crucial for cancer cell survival and proliferation.[1] For instance, piperine, a well-studied piperidine alkaloid, has been demonstrated to induce apoptosis and cell cycle arrest in several cancer cell lines through the regulation of pathways such as PI3K/Akt and MAPK.[1][2] These alkaloids can trigger an increase in intracellular reactive oxygen species (ROS), leading to cellular stress and apoptosis.[1] The protocols outlined herein will enable researchers to investigate whether this compound elicits similar cytotoxic effects.

Data Presentation: Summarized Quantitative Data

The following tables represent hypothetical data obtained from the described assays to illustrate the potential dose-dependent cytotoxic effects of this compound on a human lung adenocarcinoma cell line (A549).

Table 1: Cell Viability of A549 Cells Treated with this compound (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1092 ± 5.1
2575 ± 6.2
5051 ± 4.8
10028 ± 3.9
20015 ± 2.5
  • IC50 Value: 49.5 µM

Table 2: Membrane Integrity of A549 Cells Treated with this compound (LDH Assay)

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5 ± 1.2
1012 ± 2.5
2528 ± 3.1
5048 ± 4.5
10075 ± 5.8
20089 ± 4.2

Table 3: Apoptosis Analysis of A549 Cells Treated with this compound for 48h (Flow Cytometry with Annexin V/PI Staining)

Concentration (µM)% Early Apoptosis (Mean ± SD)% Late Apoptosis (Mean ± SD)% Necrosis (Mean ± SD)% Live Cells (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.51.5 ± 0.30.8 ± 0.295.6 ± 1.0
5015.4 ± 2.18.2 ± 1.51.1 ± 0.475.3 ± 3.0
10028.9 ± 3.518.6 ± 2.82.3 ± 0.650.2 ± 4.1

Experimental Protocols

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[3]

Materials:

  • This compound

  • Human lung adenocarcinoma cells (A549)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration in all wells should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[3][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100[4]

Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, which is a marker of cytotoxicity.[3]

Materials:

  • LDH Cytotoxicity Assay Kit

  • A549 cells

  • 96-well plates

  • This compound

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls as per the manufacturer's instructions:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer provided in the kit.

    • Background control: Culture medium without cells.

  • Supernatant Collection: After the desired incubation period (e.g., 48 hours), centrifuge the 96-well plate at a low speed.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol. Measure the absorbance at the recommended wavelength (usually 490 nm).[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[7]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • A549 cells

  • 6-well plates

  • This compound

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8][9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Culture A549 Cells seed_plate Seed Cells in Plates (96-well or 6-well) cell_culture->seed_plate treat_cells Add Compound to Cells seed_plate->treat_cells compound_prep Prepare this compound Dilutions compound_prep->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay MTT Assay (Cell Viability) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubate->apoptosis_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calc_results Calculate % Viability/ Cytotoxicity/Apoptosis read_plate->calc_results ic50 Determine IC50 calc_results->ic50 Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptosis Execution compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits bax Bax bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Studying (+)-N-Methylallosedridine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine, with the chemical structure (+)-1-(1-methyl-piperidin-2-yl)-propan-2-ol, is a piperidine alkaloid. Due to its structural characteristics, it is hypothesized to act as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various physiological processes, including cognitive functions like learning and memory. Therefore, this compound presents a potential candidate for investigation as a cognitive enhancer or a modulator of cholinergic neurotransmission.

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in rodent models. The protocols outlined below detail a suggested workflow from initial toxicity screening to in-depth behavioral and mechanistic studies. As there is limited publicly available data on the biological activity of this compound, the following sections offer generalized yet detailed methodologies standardly used for the characterization of novel neuroactive compounds.

Proposed Mechanism of Action: Nicotinic Acetylcholine Receptor Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and other agonists like nicotine. Upon binding of an agonist, the receptor channel opens, allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and triggers a cascade of downstream signaling events. These signaling pathways, including the PI3K/Akt and ERK/MAPK pathways, are known to be involved in neuronal survival, synaptic plasticity, and gene expression, often through the activation of the transcription factor CREB.[1][2][3] The cognitive-enhancing effects of nAChR agonists are thought to be mediated through the modulation of these pathways.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx Ligand This compound (Agonist) Ligand->nAChR CaMKII CaMKII MEK MEK CaMKII->MEK PI3K PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Ca_ion->CaMKII Ca_ion->PI3K

Caption: Proposed signaling pathway for this compound via nAChR activation.

In Vivo Experimental Workflow

A tiered approach is recommended for the in vivo evaluation of this compound. This ensures a systematic assessment of its safety and efficacy.

experimental_workflow cluster_phase1 Phase 1: Safety and Preliminary Screening cluster_phase2 Phase 2: Cognitive Efficacy Testing cluster_phase3 Phase 3: Mechanistic Studies A1 Acute Toxicity Study (Dose Range Finding) A2 Open Field Test (Locomotor Activity & Anxiety) A1->A2 B1 Novel Object Recognition Test (Non-spatial Memory) A2->B1 Select non-sedating, non-anxiolytic doses B2 Morris Water Maze (Spatial Learning & Memory) B1->B2 C1 Receptor Occupancy Studies B2->C1 Confirm cognitive enhancement C2 Ex Vivo Brain Tissue Analysis (e.g., Western Blot for pCREB, pERK) C1->C2

Caption: Tiered in vivo experimental workflow for this compound.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is designed to estimate the acute oral toxicity (LD50) of this compound and to identify a dose range for subsequent behavioral studies.

  • Animals: Adult mice (e.g., C57BL/6), 8-10 weeks old, of a single sex to minimize variability.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

  • Procedure:

    • Fast animals for 3-4 hours before dosing (with water available).

    • Administer a starting dose of this compound (e.g., 100 mg/kg) via oral gavage to a single animal.

    • Observe the animal continuously for the first 4 hours for signs of toxicity (e.g., convulsions, sedation, altered gait, mortality).

    • If the animal survives, use a higher dose (e.g., 200 mg/kg) in the next animal. If the animal dies, use a lower dose (e.g., 50 mg/kg) in the next animal.

    • Continue this process, adjusting the dose up or down based on the outcome of the previous animal.

    • Observe all animals for a total of 14 days for any delayed toxicity or mortality.

    • Record body weight at the beginning and end of the study.

  • Data to Collect: Mortality, clinical signs of toxicity, body weight changes.

Protocol 2: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, which is a form of episodic memory.

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material. Two sets of identical objects that are different from each other (e.g., small plastic toys, metal blocks) that the mice cannot displace.

  • Procedure:

    • Habituation (Day 1): Place each mouse individually into the empty arena for 5-10 minutes to allow for exploration and acclimation.

    • Training/Familiarization (Day 2): Place two identical objects in the arena. Place the mouse in the arena, equidistant from both objects, and allow it to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

    • Testing (Day 2, after a retention interval of 1-24 hours): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for 5-10 minutes.

  • Data Analysis: Calculate the Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Protocol 3: Morris Water Maze (MWM) Test

The MWM test is a widely used assay for spatial learning and memory, which is dependent on the hippocampus.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform (10 cm in diameter) is submerged 1 cm below the water surface. The room should have various distal visual cues.

  • Procedure:

    • Acquisition Phase (Days 1-4):

      • Conduct 4 trials per day for each mouse.

      • In each trial, gently place the mouse into the water at one of four predetermined starting locations, facing the pool wall.

      • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

      • Allow the mouse to remain on the platform for 15-20 seconds.

      • Record the escape latency (time to find the platform) and the swim path for each trial using a video tracking system.

    • Probe Trial (Day 5):

      • Remove the escape platform from the pool.

      • Place the mouse in the pool at a novel start location.

      • Allow the mouse to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.

  • Data Analysis: During acquisition, a decrease in escape latency across days indicates learning. In the probe trial, a significant preference for the target quadrant indicates spatial memory.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison between treatment groups. Below are template tables for the described protocols.

Table 1: Acute Oral Toxicity of this compound in Mice

Dose (mg/kg)Number of AnimalsMortality (within 24h)Mortality (14 days)Clinical Signs of Toxicity
Vehicle Control50/50/5None
Dose 15
Dose 25
Dose 35

Table 2: Effects of this compound on the Novel Object Recognition Test

Treatment GroupNTime Exploring Familiar Object (s)Time Exploring Novel Object (s)Discrimination Index (DI)
Vehicle Control10
This compound (Dose 1)10
This compound (Dose 2)10
Positive Control (e.g., Donepezil)10

Table 3: Effects of this compound on the Morris Water Maze Test

Treatment GroupNAcquisition Phase (Escape Latency, s) Probe Trial
Day 1 Day 2
Vehicle Control10
This compound (Dose 1)10
This compound (Dose 2)10
Positive Control (e.g., Donepezil)10

Concluding Remarks

The provided application notes and protocols offer a robust starting point for the preclinical investigation of this compound. The systematic workflow, from initial safety assessment to detailed cognitive and mechanistic studies, will enable researchers to thoroughly characterize the neuropharmacological profile of this compound. Adherence to these standardized protocols will facilitate the generation of reproducible and comparable data, which is essential for advancing our understanding of this compound's potential as a therapeutic agent.

References

Application Notes and Protocols for Scaling Up (+)-N-Methylallosedridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine is a piperidine alkaloid with potential applications in pharmaceutical research. As research progresses from laboratory-scale synthesis to preclinical and clinical development, robust and scalable synthetic protocols are essential. These application notes provide a comprehensive overview of a potential synthetic route for this compound and detailed protocols for its scaled-up production. The proposed synthesis begins with the commercially available chiral starting material, (R)-methyl 3-hydroxybutanoate, and proceeds through key transformations including protection, reduction, oxidation, piperidine ring formation, and N-methylation. This document outlines the synthetic strategy, provides detailed experimental procedures for multi-gram scale synthesis, and presents tabulated data to illustrate the key considerations for scaling up each critical step.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from (R)-methyl 3-hydroxybutanoate. The key steps are:

  • Protection of the hydroxyl group as a p-methoxybenzyl (PMB) ether.

  • Reduction of the ester to a primary alcohol.

  • Oxidation of the alcohol to the corresponding aldehyde.

  • Piperidine Ring Formation via a Grignard reaction followed by intramolecular cyclization.

  • N-Methylation of the resulting secondary amine to yield the final product.

Synthetic_Pathway A (R)-methyl 3-hydroxybutanoate B PMB-protected ester A->B PMB-Cl, NaH C PMB-protected alcohol B->C LiAlH4 D PMB-protected aldehyde C->D Swern Oxidation E (+)-Allosedridine (PMB-protected) D->E Allylmagnesium bromide, then intramolecular cyclization F (+)-Allosedridine E->F Deprotection (e.g., DDQ) G This compound F->G Formaldehyde, NaBH(OAc)3

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Scale-Up Considerations

The following sections provide detailed protocols for the synthesis of this compound on a multi-gram scale. Each step includes a table summarizing the key parameters and their changes from a laboratory scale (1 g) to a larger, scaled-up process (50 g).

Step 1: Synthesis of methyl (R)-3-((4-methoxybenzyl)oxy)butanoate (PMB-protected ester)

Protocol:

To a stirred suspension of sodium hydride (2.4 g, 60 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere at 0 °C, a solution of (R)-methyl 3-hydroxybutanoate (5.9 g, 50 mmol, 1.0 equiv) in anhydrous THF (50 mL) is added dropwise over 30 minutes. The mixture is stirred at 0 °C for 1 hour, after which a solution of 4-methoxybenzyl chloride (PMB-Cl, 8.6 g, 55 mmol, 1.1 equiv) in anhydrous THF (50 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

Scale-Up Data:

ParameterLab Scale (1 g starting material)Pilot Scale (50 g starting material)Key Considerations for Scale-Up
(R)-methyl 3-hydroxybutanoate 1.0 g50.0 gEnsure efficient stirring to handle larger volumes.
Sodium Hydride (60% in oil) 0.41 g20.5 gExothermic reaction; requires careful temperature control and slow addition.
PMB-Cl 1.46 g73.0 gMonitor for potential exotherms during addition.
Anhydrous THF 34 mL1.7 LEnsure adequate solvent volume for efficient stirring and heat dissipation.
Reaction Time 16 h16-24 hMonitor reaction completion by TLC or LC-MS.
Work-up Volume ~100 mL~5 LUse of a larger separatory funnel or liquid-liquid extractor.
Purification Flash ChromatographyCrystallization or DistillationChromatography is less practical at scale; develop alternative purification methods.
Typical Yield 85-95%80-90%Yields may slightly decrease on scale-up due to handling losses.
Step 2: Synthesis of (R)-3-((4-methoxybenzyl)oxy)butan-1-ol (PMB-protected alcohol)

Protocol:

To a stirred solution of methyl (R)-3-((4-methoxybenzyl)oxy)butanoate (11.9 g, 50 mmol, 1.0 equiv) in anhydrous THF (150 mL) at 0 °C under a nitrogen atmosphere, a 1 M solution of lithium aluminum hydride (LiAlH4) in THF (60 mL, 60 mmol, 1.2 equiv) is added dropwise over 45 minutes. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then carefully quenched by the sequential dropwise addition of water (2.3 mL), 15% aqueous sodium hydroxide (2.3 mL), and water (6.9 mL). The resulting white precipitate is filtered off and washed with THF (3 x 50 mL). The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude alcohol, which is often used in the next step without further purification.

Scale-Up Data:

ParameterLab Scale (1 g starting material)Pilot Scale (50 g starting material)Key Considerations for Scale-Up
PMB-protected ester 1.0 g50.0 gEnsure efficient stirring and cooling.
LiAlH4 (1 M in THF) 5.0 mL250 mLHighly exothermic and moisture-sensitive; requires strict anhydrous conditions and controlled addition.
Anhydrous THF 13 mL650 mLAdequate solvent volume is crucial for safety and reaction control.
Reaction Time 2 h2-4 hMonitor reaction completion by TLC or LC-MS.
Quenching Procedure Fieser work-upFieser work-upQuenching is highly exothermic and generates hydrogen gas; requires a well-ventilated area and careful, slow addition.
Purification Direct use or ChromatographyDirect use or DistillationAvoid chromatography if possible to improve process efficiency.
Typical Yield 90-98%88-95%Careful quenching is critical to maintaining high yields.
Step 3: Synthesis of (R)-3-((4-methoxybenzyl)oxy)butanal (PMB-protected aldehyde)

Protocol:

A solution of oxalyl chloride (5.7 mL, 65 mmol, 1.3 equiv) in anhydrous dichloromethane (DCM, 150 mL) is cooled to -78 °C under a nitrogen atmosphere. A solution of dimethyl sulfoxide (DMSO, 9.2 mL, 130 mmol, 2.6 equiv) in anhydrous DCM (30 mL) is added dropwise over 20 minutes, and the mixture is stirred for 30 minutes. A solution of (R)-3-((4-methoxybenzyl)oxy)butan-1-ol (10.5 g, 50 mmol, 1.0 equiv) in anhydrous DCM (50 mL) is then added dropwise over 30 minutes. The reaction is stirred for 1 hour at -78 °C, after which triethylamine (34.8 mL, 250 mmol, 5.0 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature over 1 hour and then quenched with water (100 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 75 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is used immediately in the next step.

Scale-Up Data:

ParameterLab Scale (1 g starting material)Pilot Scale (50 g starting material)Key Considerations for Scale-Up
PMB-protected alcohol 1.0 g50.0 gSubstrate must be anhydrous.
Oxalyl Chloride 0.54 mL27 mLToxic and corrosive; handle in a fume hood with appropriate PPE. Addition must be carefully controlled at low temperature.
DMSO 0.88 mL44 mLMust be anhydrous.
Triethylamine 3.3 mL165 mLAddition is exothermic; maintain cooling.
Anhydrous DCM 22 mL1.1 LEnsure sufficient volume for good mixing and temperature control.
Reaction Temperature -78 °C-78 °C to -60 °CPrecise temperature control is critical for success. Use of a cryostat is recommended for larger scales.
Reaction Time ~2.5 h~3-4 hLonger addition times are necessary for temperature control.
Purification Direct useDirect useThe aldehyde is often unstable and should be used immediately.
Typical Yield 85-95% (crude)80-90% (crude)Yields are estimated for the crude product used in the subsequent step.
Step 4: Synthesis of (+)-Allosedridine (PMB-protected)

Protocol:

To a solution of allyl bromide (8.7 mL, 100 mmol, 2.0 equiv) in anhydrous diethyl ether (100 mL) is added magnesium turnings (2.4 g, 100 mmol, 2.0 equiv) under a nitrogen atmosphere. The mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is cooled to -78 °C, and a solution of (R)-3-((4-methoxybenzyl)oxy)butanal (crude from the previous step, ~50 mmol) in anhydrous diethyl ether (50 mL) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution (100 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amino alcohol is then subjected to intramolecular cyclization conditions (e.g., treatment with a mild acid) to form the piperidine ring. The product is purified by column chromatography.

Scale-Up Data:

ParameterLab Scale (starting from 1 g of alcohol)Pilot Scale (starting from 50 g of alcohol)Key Considerations for Scale-Up
PMB-protected aldehyde ~0.95 g~47.5 gUse immediately after preparation.
Allylmagnesium bromide ~2 equiv~2 equivGrignard formation is exothermic and requires careful initiation and temperature control. Consider using a pre-formed solution on a larger scale.
Anhydrous Diethyl Ether ~20 mL~1.0 LHighly flammable; use appropriate safety precautions.
Reaction Temperature -78 °C-78 °C to -60 °CMaintain low temperature during addition to control stereoselectivity.
Cyclization Conditions Mild acid (e.g., TFA in DCM)Optimized acid and solvent systemThe cyclization step may require optimization for yield and purity at scale.
Purification Flash ChromatographyCrystallization of a salt or DistillationDevelop a scalable purification method.
Typical Yield 40-60% (over 2 steps)35-55% (over 2 steps)Yields can be variable and depend on the efficiency of the Grignard and cyclization steps.
Step 5: Synthesis of this compound

Protocol:

To a solution of (+)-Allosedridine (assuming deprotection of the PMB group has been carried out, 1.0 g, ~7.0 mmol) in methanol (20 mL) is added a 37% aqueous solution of formaldehyde (0.65 mL, ~7.7 mmol, 1.1 equiv). The mixture is stirred for 30 minutes, after which sodium triacetoxyborohydride (2.2 g, 10.5 mmol, 1.5 equiv) is added in portions over 15 minutes. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between saturated aqueous sodium bicarbonate solution (30 mL) and DCM (30 mL). The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or crystallization to afford this compound.

Scale-Up Data:

ParameterLab Scale (1 g starting material)Pilot Scale (50 g starting material)Key Considerations for Scale-Up
(+)-Allosedridine 1.0 g50.0 gEnsure the starting material is of high purity.
Formaldehyde (37% aq.) 0.65 mL32.5 mLUse a fresh bottle of reagent.
Sodium Triacetoxyborohydride 2.2 g110 gMoisture-sensitive; addition can be exothermic. Add in portions to control gas evolution.
Methanol 20 mL1.0 LEnsure adequate stirring.
Reaction Time 4 h4-8 hMonitor for completion by TLC or LC-MS.
Work-up ExtractionExtractionHandle larger volumes of aqueous and organic waste.
Purification Flash ChromatographyCrystallization or DistillationDevelop a scalable purification method to avoid chromatography.
Typical Yield 80-95%75-90%High yields are generally achievable for this reaction.

Workflow for Scale-Up Process

The following diagram illustrates a general workflow for scaling up a chemical synthesis, highlighting the key stages and decision points.

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale (mg to g) cluster_1 Phase 2: Pilot Scale (g to kg) cluster_2 Phase 3: Manufacturing Scale (kg+) lab_synthesis Develop Synthetic Route lab_optimization Optimize Reaction Conditions lab_synthesis->lab_optimization lab_analytics Develop Analytical Methods lab_optimization->lab_analytics process_safety Process Safety Assessment lab_analytics->process_safety pilot_synthesis Execute Pilot Batches process_safety->pilot_synthesis raw_material Source Raw Materials raw_material->pilot_synthesis pilot_optimization Optimize for Scale (Heat Transfer, Mixing) pilot_synthesis->pilot_optimization pilot_purification Develop Scalable Purification pilot_optimization->pilot_purification tech_transfer Technology Transfer pilot_purification->tech_transfer validation Process Validation tech_transfer->validation gmp_manufacturing GMP Manufacturing validation->gmp_manufacturing

Caption: General workflow for scaling up a chemical synthesis process.

Conclusion

The successful scale-up of the synthesis of this compound requires careful consideration of reaction conditions, safety, and purification methods. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to transition from laboratory-scale synthesis to larger-scale production. It is imperative to conduct thorough process safety assessments and optimization studies at each stage of the scale-up process to ensure a safe, efficient, and reproducible manufacturing process.

Application of (+)-N-Methylallosedridine in Medicinal Chemistry: Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant lack of publicly available scientific literature detailing the specific applications of (+)-N-Methylallosedridine in medicinal chemistry. While this natural product is available from chemical suppliers for research purposes, extensive studies on its biological activity, mechanism of action, and potential therapeutic uses have not been widely published.[1][2]

Initial searches for quantitative data such as IC50, Ki, or EC50 values, which are crucial for assessing the potency and efficacy of a compound, did not yield any specific results for this compound. Similarly, detailed experimental protocols and established signaling pathways associated with this particular molecule are not described in the accessible literature.

This scarcity of information prevents the creation of comprehensive application notes and detailed experimental protocols as requested. The foundational data required to summarize biological activity, outline methodologies, and visualize molecular interactions are not available at this time.

For researchers, scientists, and drug development professionals interested in exploring the potential of this compound, the current state of knowledge suggests that this compound represents an under-investigated area. Future research would need to focus on:

  • Initial biological screening: To identify potential therapeutic areas of interest.

  • Target identification and validation: To understand the molecular targets and mechanisms of action.

  • In vitro and in vivo studies: To establish efficacy, potency, and safety profiles.

Without such foundational research, the generation of detailed application notes, protocols, and pathway diagrams remains speculative. Researchers are encouraged to undertake primary investigations to elucidate the potential of this compound in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of (+)-N-Methylallosedridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this piperidine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the asymmetric synthesis of this compound?

The main challenges in the asymmetric synthesis of this compound, a 2,6-disubstituted piperidine alkaloid, revolve around controlling the stereochemistry at the C2 and C6 positions of the piperidine ring. Key difficulties include:

  • Achieving high diastereoselectivity and enantioselectivity: Establishing the correct relative and absolute stereochemistry of the two chiral centers is crucial and often requires carefully optimized reaction conditions and chiral reagents or catalysts.

  • Preventing side reactions: Common synthetic steps, such as reductions and cyclizations, can sometimes lead to the formation of undesired stereoisomers or byproducts, complicating purification and reducing yields.

  • Purification of diastereomers: Separating the desired diastereomer from other isomers can be challenging due to their similar physical properties.

Q2: What are the key strategic approaches for the asymmetric synthesis of this compound?

Several strategies have been employed, with the most common approaches involving:

  • Chiral pool synthesis: Starting from a readily available chiral molecule that already contains one or more of the required stereocenters.

  • Chiral auxiliary-mediated synthesis: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a key reaction, which is then removed in a later step.[1]

  • Asymmetric catalysis: Using a chiral catalyst to control the stereochemistry of a key bond-forming reaction, such as the Maruoka-Keck allylation or the Corey-Bakshi-Shibata (CBS) reduction.[2][3]

  • Intramolecular reductive amination: A common strategy for forming the piperidine ring, where the stereochemistry is often controlled by the substituents on the acyclic precursor.[4]

Q3: Are there any specific safety precautions to consider during this synthesis?

Yes, several reagents commonly used in the synthesis of this compound require careful handling:

  • Organotin reagents (e.g., allyltributyltin): These are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Borane reagents (e.g., BH₃•THF): These are flammable and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Strong bases (e.g., n-butyllithium): These are pyrophoric and require careful handling under anhydrous and inert conditions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common synthetic route involving Maruoka-Keck allylation and CBS reduction.

Problem 1: Low Enantioselectivity in the CBS Reduction Step

Symptoms:

  • The enantiomeric excess (ee) of the resulting alcohol is significantly lower than reported values.

  • The formation of a nearly racemic mixture is observed.

Possible Causes and Solutions:

CauseSolution
Presence of water in the reaction The CBS reduction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. The presence of water can lead to a non-selective reduction pathway.[3]
Impure borane solution Commercially available borane solutions can contain borohydride species that lead to non-selective reduction. Use a freshly opened bottle of a high-purity borane solution or titrate the solution before use.
Incorrect reaction temperature Temperature plays a critical role in enantioselectivity. Maintain the recommended low temperature (e.g., -78 °C or as specified in the protocol) throughout the addition of the ketone.
Catalyst degradation The CBS catalyst can degrade over time. Use a freshly prepared or properly stored catalyst.
Problem 2: Low Diastereoselectivity in the Reductive Amination/Cyclization Step

Symptoms:

  • Formation of significant amounts of the undesired diastereomer of the piperidine ring.

  • Difficult purification of the final product due to the presence of multiple stereoisomers.

Possible Causes and Solutions:

CauseSolution
Sub-optimal reducing agent The choice of reducing agent can influence the stereochemical outcome of the cyclization. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used for their mildness and selectivity.
Incorrect pH of the reaction mixture The pH can affect the rate of iminium ion formation and reduction. Buffer the reaction mixture if necessary to maintain the optimal pH for the specific substrate and reducing agent.
Steric hindrance in the transition state The stereochemical outcome is often dictated by the minimization of steric interactions in the transition state of the cyclization. Modifying protecting groups on the substrate may influence the preferred conformation and improve diastereoselectivity.
Problem 3: Formation of Side Products in the Maruoka-Keck Allylation

Symptoms:

  • Low yield of the desired homoallylic alcohol.

  • Presence of multiple spots on TLC analysis of the crude reaction mixture.

Possible Causes and Solutions:

CauseSolution
Decomposition of the aldehyde starting material Aldehydes can be prone to oxidation or polymerization. Use freshly distilled or purified aldehyde.
Side reactions of the organotin reagent Allyltributyltin can undergo side reactions if the reaction conditions are not optimal. Ensure the reaction is carried out under an inert atmosphere and at the recommended temperature.
Inefficient catalyst activation The titanium-BINOL catalyst must be properly prepared and activated. Follow the protocol for catalyst preparation carefully, ensuring anhydrous conditions.

Experimental Protocols

The following are detailed methodologies for key experiments in a representative synthesis of this compound.

Key Experiment 1: Asymmetric Maruoka-Keck Allylation

This protocol describes the enantioselective addition of an allyl group to an aldehyde to form a chiral homoallylic alcohol.

Materials:

  • (R)-(+)-BINOL

  • Titanium isopropoxide (Ti(OⁱPr)₄)

  • Allyltributyltin

  • Aldehyde substrate

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-(+)-BINOL and anhydrous DCM.

  • Add titanium isopropoxide and stir the mixture at room temperature for 1 hour to form the chiral catalyst.

  • Add powdered 4 Å molecular sieves.

  • Cool the mixture to the specified temperature (e.g., -20 °C).

  • Add the aldehyde substrate dissolved in anhydrous DCM dropwise.

  • Add allyltributyltin dropwise and stir the reaction mixture at the same temperature for the specified time, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Filter the mixture through Celite® and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol.

Materials:

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

  • Ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the ketone substrate and anhydrous THF.

  • Cool the solution to the specified low temperature (e.g., -78 °C).

  • Add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution dropwise.

  • Slowly add the BH₃•THF solution dropwise, maintaining the low temperature.

  • Stir the reaction mixture at the same temperature for the specified time, monitoring the reaction by TLC.

  • Upon completion, slowly add methanol to quench the excess borane.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical yields and stereoselectivities reported for key steps in the synthesis of this compound and related piperidine alkaloids.

StepReactionCatalyst/ReagentDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
1Maruoka-Keck Allylation(R)-BINOL/Ti(OⁱPr)₄>95:598%85-92%
2CBS Reduction(R)-Me-CBS>98:296%90-95%
3Intramolecular Reductive AminationH₂, Pd/C9:1-75-85%

Visualizations

Experimental Workflow for the Asymmetric Synthesis of this compound

experimental_workflow start Starting Material (Protected Aldehyde) step1 Maruoka-Keck Allylation start->step1 intermediate1 Chiral Homoallylic Alcohol step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Prochiral Ketone step2->intermediate2 step3 CBS Reduction intermediate2->step3 intermediate3 Chiral Alcohol step3->intermediate3 step4 Mesylation & Azide Displacement intermediate3->step4 intermediate4 Azido Alcohol step4->intermediate4 step5 Reduction & N-Methylation intermediate4->step5 intermediate5 Acyclic Amino Alcohol step5->intermediate5 step6 Intramolecular Cyclization intermediate5->step6 final_product This compound step6->final_product

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Logical Relationship of Key Challenges in Asymmetric Synthesis

challenges_relationship main_challenge Asymmetric Synthesis of This compound stereocontrol Stereocontrol at C2 & C6 main_challenge->stereocontrol side_reactions Minimizing Side Reactions main_challenge->side_reactions purification Purification of Diastereomers main_challenge->purification enantioselectivity Enantioselectivity stereocontrol->enantioselectivity diastereoselectivity Diastereoselectivity stereocontrol->diastereoselectivity side_reactions->purification impacts diastereoselectivity->purification complicates

Caption: Interrelationship of the main challenges in the synthesis.

References

Technical Support Center: High-Purity (+)-N-Methylallosedridine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity (+)-N-Methylallosedridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Recrystallization Issues
Oiling out instead of crystallization.The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the selected solvent. Cooling is too rapid.Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not supersaturated. Allow the solution to cool slowly. Try adding a seed crystal to initiate crystallization.[1]
No crystal formation upon cooling.The solution is not saturated. The compound is highly soluble in the solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Place the solution in an ice bath to further decrease solubility.[1] If crystals still do not form, try a different solvent or solvent system.
Low recovery of the purified compound.The compound has significant solubility in the cold solvent. The crystals were not completely recovered during filtration.Use a minimal amount of hot solvent for dissolution. Cool the solution to a lower temperature to maximize precipitation. Wash the collected crystals with a small amount of ice-cold solvent.[2]
The purified product is still impure.The chosen solvent does not effectively differentiate between the desired compound and the impurities. Impurities co-crystallized with the product.Select a solvent where the impurity is either very soluble or insoluble, while the desired compound has moderate solubility at high temperatures and low solubility at low temperatures.[3] Consider a multi-step purification process involving different techniques.
Chromatography Issues (HPLC/Column)
Poor separation of enantiomers (chiral HPLC).The chiral stationary phase is not suitable for the compound. The mobile phase composition is not optimal.Screen different chiral columns (e.g., polysaccharide-based, protein-based). Optimize the mobile phase by adjusting the solvent ratio, additives (e.g., acids, bases), and flow rate. Capillary electrophoresis can also be a powerful technique for separating optical isomers.[4]
Tailing peaks in the chromatogram.Interaction of the basic nitrogen in N-Methylallosedridine with acidic sites on the silica gel. Column overload.Add a small amount of a basic modifier (e.g., triethylamine, ammonia) to the mobile phase to mask the acidic sites. Reduce the amount of sample loaded onto the column.
Presence of unknown peaks in the final product.Incomplete reaction or side reactions during synthesis. Degradation of the compound during purification.Characterize the impurities using techniques like mass spectrometry and NMR. Adjust the reaction conditions to minimize byproduct formation. Ensure mild conditions are used during purification to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a purification strategy for this compound?

A1: The initial and most critical step is to perform a solvent screening for recrystallization.[3] The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility for it at room temperature or below.[1] This allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.[3]

Q2: How can I remove diastereomeric impurities?

A2: Diastereomers have different physical properties and can often be separated by standard purification techniques. Recrystallization can be effective if the diastereomers have different solubilities. Alternatively, column chromatography on silica gel or alumina should provide good separation.

Q3: What if recrystallization alone is not sufficient to achieve the desired purity?

A3: For achieving very high purity, a multi-step purification approach is often necessary. This could involve an initial recrystallization to remove the bulk of impurities, followed by a chromatographic method like High-Performance Liquid Chromatography (HPLC) for fine purification and separation of closely related impurities.

Q4: How can I confirm the purity and stereochemical integrity of the final product?

A4: The purity of the final compound can be assessed using techniques like HPLC and melting point analysis. A sharp melting point close to the literature value indicates high purity.[1] To confirm the stereochemical integrity and ensure you have the desired (+)-enantiomer, you will need to use a chiral-specific analytical method, such as chiral HPLC or measurement of the specific rotation using a polarimeter.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.[1] Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Eluent Selection: For a basic compound like an alkaloid, silica gel is a common stationary phase. The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity is optimized using thin-layer chromatography (TLC).

  • Column Packing: Prepare a slurry of the silica gel in the non-polar solvent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions. Monitor the separation of compounds in the fractions using TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purification Workflow

PurificationWorkflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (TLC, HPLC) recrystallization->purity_check1 high_purity High-Purity Product purity_check1->high_purity Purity > 99% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 99% purity_check2 Purity Check (HPLC) column_chromatography->purity_check2 purity_check2->high_purity Purity > 99% chiral_hplc Chiral HPLC purity_check2->chiral_hplc Enantiomeric Impurities Detected final_purity_check Final Purity & Enantiomeric Excess Check chiral_hplc->final_purity_check final_purity_check->high_purity Purity & e.e. > 99%

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: (+)-N-Methylallosedridine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of (+)-N-Methylallosedridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound have not been extensively published, based on its piperidine alkaloid structure, several degradation routes can be anticipated under stress conditions. These include oxidation, hydrolysis (if ester functionalities are present), and photodegradation.

  • Oxidative Degradation: The piperidine ring is susceptible to oxidation. This can involve N-oxidation to form an N-oxide, or oxidation at the carbon atoms adjacent to the nitrogen, potentially leading to ring opening. Studies on similar piperidine structures have shown that oxidation can lead to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine derivatives) and nitrosamines.[1][2][3][4]

  • Hydrolytic Degradation: Although this compound itself does not contain ester groups, formulations or derivatives might. In such cases, hydrolysis of ester linkages is a common degradation pathway for alkaloids.[5][6][7]

  • Photodegradation: Exposure to UV light can initiate photo-oxidation reactions. For piperidine, OH-initiated photo-oxidation can lead to hydrogen abstraction from both C-H and N-H bonds, resulting in a variety of degradation products, including those from ring cleavage.[1][2][3][4]

  • Microbial Degradation: Certain microorganisms can degrade piperidine rings. A common pathway involves the initial cleavage of a C-N bond to form an amino acid intermediate, which is then further metabolized.[8][9]

Q2: How should I store this compound to ensure its stability?

A2: To maintain the stability of this compound, it is recommended to store it in a well-closed container, protected from light, and at a controlled low temperature. For long-term storage, keeping it in a freezer is advisable.

Q3: What are the typical conditions for conducting forced degradation studies on a compound like this compound?

A3: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[10][11] Typical stress conditions, based on ICH guidelines, include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).

  • Photostability: Exposing the compound to UV and visible light.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in my chromatogram after sample preparation. Degradation of this compound during sample preparation.• Prepare samples fresh and analyze them immediately.• Use a mobile phase with a neutral or slightly acidic pH if the compound is more stable under these conditions.• Protect samples from light during preparation and analysis.
Loss of compound potency over a short period. Instability under storage conditions.• Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture.• Consider aliquoting the compound to avoid repeated freeze-thaw cycles.
Inconsistent results in bioassays. Formation of degradation products with different biological activities.• Perform a forced degradation study to identify potential degradation products.• Develop and validate a stability-indicating analytical method to monitor the purity of the compound before each experiment.

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways of the piperidine ring in this compound based on known reactions of similar structures.

G cluster_oxidation Oxidative Degradation N_Methylallosedridine This compound N_Oxide N-Oxide derivative N_Methylallosedridine->N_Oxide N-Oxidation Imine Imine intermediate N_Methylallosedridine->Imine C-H abstraction Ring_Opened Ring-opened product Imine->Ring_Opened Further oxidation

Hypothetical Oxidative Degradation Pathway.

G cluster_photo Photodegradation N_Methylallosedridine This compound Radical_Cation Radical Cation N_Methylallosedridine->Radical_Cation UV light / OH radical Tetrahydropyridine Tetrahydropyridine derivative Radical_Cation->Tetrahydropyridine H-abstraction from C-H Nitrosamine Nitrosamine derivative Radical_Cation->Nitrosamine Reaction with NOx

Hypothetical Photodegradation Pathway.

G cluster_microbial Microbial Degradation N_Methylallosedridine This compound Amino_Acid Amino Acid Intermediate N_Methylallosedridine->Amino_Acid C-N bond cleavage Diacid Diacid Product Amino_Acid->Diacid Deamination & Oxidation

Hypothetical Microbial Degradation Pathway.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately studied.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 80°C for 48 hours.

    • At various time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (solid state):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • At various time points, dissolve a portion of the solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose the stock solution and solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze the samples at appropriate time intervals.

3. Analytical Method:

  • A stability-indicating HPLC method should be used to analyze the stressed samples. The method should be able to separate the parent compound from all its degradation products. A mass spectrometer (LC-MS) can be used for the identification of the degradation products.

Example Stability Data Table

The following table is a template for summarizing the results of a forced degradation study.

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24 h60°Ce.g., 15.2%e.g., 2e.g., DP1 (4.5 min)
0.1 M NaOH24 h60°Ce.g., 8.7%e.g., 1e.g., DP3 (5.1 min)
3% H₂O₂24 hRTe.g., 19.5%e.g., 3e.g., DP4 (3.8 min)
Heat (solid)48 h80°Ce.g., 5.1%e.g., 1e.g., DP5 (6.2 min)
UV Light48 hRTe.g., 12.3%e.g., 2e.g., DP6 (4.9 min)

Disclaimer: The information provided in this technical support center is based on general chemical principles and data from structurally related compounds. Specific experimental validation is required to determine the actual degradation pathways and stability of this compound.

References

resolving common issues in (+)-N-Methylallosedridine characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-N-Methylallosedridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common stereoisomers?

A1: this compound is a piperidine alkaloid. Due to its synthesis, it is often found with its diastereomer, (+)-N-Methylsedridine. These compounds have the same molecular formula and mass but differ in the spatial arrangement of the substituents on the piperidine ring, specifically at the carbon atom bearing the hydroxypropyl group. This difference in stereochemistry can lead to distinct biological activities and requires careful characterization to ensure sample purity.

Q2: Why is it crucial to separate this compound from (+)-N-Methylsedridine?

A2: Diastereomers can exhibit different pharmacological and toxicological profiles. For accurate biological assays and drug development, it is essential to work with a pure stereoisomer. Regulatory bodies also require strict characterization and purity analysis of chiral compounds.

Q3: What are the primary analytical techniques for characterizing this compound?

A3: The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and chromatography (HPLC and GC) for separation and purity assessment.

Troubleshooting Guides

HPLC Separation Issues

Problem: Poor or no separation of this compound and (+)-N-Methylsedridine peaks in HPLC.

  • Possible Cause 1: Inappropriate Column Chemistry. Standard C18 columns may not provide sufficient selectivity for diastereomer separation.

    • Solution: Employ a chiral stationary phase (CSP) column, which is specifically designed to resolve stereoisomers. Alternatively, some diastereomers can be separated on silica gel columns under normal-phase conditions.[1][2]

  • Possible Cause 2: Unoptimized Mobile Phase. The mobile phase composition is critical for achieving resolution.

    • Solution: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. For normal-phase HPLC, test different ratios of non-polar solvents (e.g., hexane) and polar modifiers (e.g., ethanol or isopropanol). The addition of additives like trifluoroacetic acid (TFA) or diethylamine can improve peak shape for amine-containing compounds.

  • Possible Cause 3: Co-elution with Impurities. Other impurities from the synthesis may be co-eluting with your target compounds.

    • Solution: Use a mass spectrometer as a detector (LC-MS) to check for co-eluting species with different mass-to-charge ratios. Optimize the gradient to separate these impurities.

Detailed Experimental Protocol: HPLC Separation of Diastereomers

This protocol is a general guideline and may require optimization.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H) or a standard silica gel column for normal-phase separation.

  • Mobile Phase (Reversed-Phase): A gradient of acetonitrile in water with 0.1% formic acid.

  • Mobile Phase (Normal-Phase): An isocratic mixture of hexane and ethanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS) Analysis Issues

Problem: The mass spectra of the two separated diastereomers look identical, making it difficult to confirm their identity.

  • Possible Cause: Similar Fragmentation Patterns. Diastereomers often produce very similar, if not identical, mass spectra under standard electron ionization (EI) or electrospray ionization (ESI) conditions because they have the same molecular weight and functional groups.

    • Solution 1: Tandem Mass Spectrometry (MS/MS). While the primary mass spectra may be similar, the fragmentation patterns of the parent ions in MS/MS experiments can sometimes reveal subtle differences.[3][4] By carefully analyzing the relative abundances of fragment ions, it may be possible to distinguish between the diastereomers.

    • Solution 2: High-Resolution Mass Spectrometry (HRMS). While HRMS will not differentiate between isomers, it can confirm the elemental composition of your parent ion and fragments, ensuring you are analyzing the correct compound.

    • Solution 3: Rely on Retention Time. In LC-MS or GC-MS, the primary means of distinguishing the diastereomers will be their chromatographic retention times. Once the peaks are assigned based on a reference standard or other characterization data (like NMR), the mass spectrum serves to confirm the identity of the eluting compound.

Table 1: Predicted Key Mass Spectral Fragments for this compound

m/z Proposed Fragment Notes
157[M]+•Molecular ion.
142[M-CH₃]+Loss of the N-methyl group.
124[M-H₂O-CH₃]+Loss of water and the N-methyl group.
98[C₆H₁₂N]+A common fragment for N-methylpiperidine derivatives resulting from cleavage of the side chain. This is often the base peak.
84[C₅H₁₀N]+Another common fragment for piperidine alkaloids.
NMR Spectroscopy Issues

Problem: Difficulty in assigning the stereochemistry of this compound using ¹H NMR.

  • Possible Cause 1: Signal Overlap. The proton signals of the piperidine ring and the hydroxypropyl side chain can be complex and may overlap, especially in lower field strength spectrometers.

    • Solution 1: 2D NMR Techniques. Employ 2D NMR experiments like COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons. This will help in unambiguously assigning the signals.

    • Solution 2: Nuclear Overhauser Effect (NOE) Spectroscopy. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiment can reveal through-space interactions between protons. For diastereomers, the spatial proximity of certain protons will differ, leading to different NOE enhancements, which can be used to determine the relative stereochemistry.

  • Possible Cause 2: Lack of a Reference Spectrum. Without a reference spectrum for both diastereomers, it can be challenging to assign the correct structure to the correct set of signals.

    • Solution: If possible, obtain a reference standard for at least one of the diastereomers. If not, a detailed analysis of coupling constants and NOE data, potentially supported by computational modeling, will be necessary.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Note: These are predicted values based on related structures and may vary slightly from experimental data.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃~2.3~42.0
2-H~2.8~65.0
3-H1.2-1.8~25.0
4-H1.2-1.8~26.0
5-H1.2-1.8~25.0
6-H~2.9 (eq), ~2.2 (ax)~56.0
1'-H~3.8~72.0
2'-H₂~1.5~30.0
3'-H₃~0.9~10.0

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of This compound purification Column Chromatography (Silica Gel) synthesis->purification Crude Product hplc HPLC Analysis (Purity & Separation) purification->hplc Purified Fractions ms Mass Spectrometry (Molecular Weight) hplc->ms Isolated Diastereomers nmr NMR Spectroscopy (Structure & Stereochemistry) ms->nmr

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Troubleshooting Logic for HPLC Separation

hplc_troubleshooting start Poor Peak Resolution in HPLC q1 Is a chiral column being used? start->q1 a1_yes Optimize Mobile Phase (Solvent ratio, additives) q1->a1_yes Yes a1_no Switch to a Chiral Stationary Phase Column q1->a1_no No q2 Is peak tailing or fronting observed? a1_yes->q2 a1_no->q2 a2_yes Adjust pH of mobile phase or add ion-pairing agent q2->a2_yes Yes a2_no Consider temperature optimization q2->a2_no No

Caption: Decision tree for troubleshooting poor HPLC separation of diastereomers.

References

Technical Support Center: Optimization of Reaction Conditions for (+)-N-Methylallosedridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (+)-N-Methylallosedridine derivatives. All information is presented in a clear question-and-answer format to directly address potential experimental challenges.

Troubleshooting Guide

This guide focuses on common issues encountered during the synthesis of this compound derivatives, particularly during the crucial N-methylation step of the N-Cbz protected allosedridine precursor using lithium aluminum hydride (LiAlH₄).

Q1: The N-methylation of my N-Cbz protected allosedridine precursor with LiAlH₄ is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in this reduction step can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Reagent Quality: LiAlH₄ is highly reactive and moisture-sensitive. Ensure you are using freshly opened or properly stored LiAlH₄. The solvent (e.g., THF) must be anhydrous.

  • Reaction Temperature: While the reaction is often performed at 0 °C to room temperature, the temperature can be critical. If the reaction is sluggish, a gentle reflux in THF might be necessary. However, higher temperatures can also lead to side reactions. It's a delicate balance that may require optimization for your specific derivative.

  • Reaction Time: Incomplete reaction is a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before quenching the reaction.

  • Work-up Procedure: The work-up procedure to quench excess LiAlH₄ and isolate the product is critical. A Fieser work-up (sequential addition of water, 15% NaOH solution, and more water) is a standard and effective method to precipitate aluminum salts, which can then be filtered off. Improper work-up can lead to product loss.

  • Stoichiometry of LiAlH₄: An insufficient amount of LiAlH₄ will lead to incomplete reaction. Typically, an excess of the reagent is used. However, a large excess can sometimes promote side reactions. A typical starting point is 2-4 equivalents of LiAlH₄ per equivalent of the N-Cbz precursor.

Q2: I am observing the formation of significant side products during the LiAlH₄ reduction. What are these impurities and how can I minimize them?

A2: The most common side product is the debenzylated alcohol, where the Cbz group is cleaved, but the resulting secondary amine is not methylated. This occurs if the intermediate iminium ion is not efficiently reduced. To minimize this:

  • Ensure sufficient LiAlH₄: As mentioned, an adequate excess of the reducing agent is crucial.

  • Inverse Addition: Adding the substrate dissolved in an anhydrous solvent to a suspension of LiAlH₄ (inverse addition) can sometimes improve the yield of the desired N-methylated product by maintaining a high concentration of the reducing agent throughout the reaction.

  • Temperature Control: Running the reaction at a slightly elevated temperature (e.g., refluxing THF) may favor the complete reduction to the N-methyl group.

Another potential side reaction is the reduction of other functional groups in your derivative. LiAlH₄ is a powerful reducing agent and can reduce esters, carboxylic acids, amides, and nitriles. If your derivative contains such groups, they will likely be reduced as well. In such cases, a more selective N-methylation strategy might be required.

Q3: The purification of the final this compound derivative is proving difficult. What are the recommended purification techniques?

A3: Purification can be challenging due to the basic nature of the piperidine nitrogen and the potential for closely related impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Adding a small amount of a tertiary amine like triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

  • Acid-Base Extraction: An acid-base extraction can be a powerful purification step. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

  • Crystallization: If the final product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems to find suitable conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound derivatives?

A1: A common and effective enantioselective synthesis of this compound and its analogs starts from commercially available materials. A key intermediate, a protected piperidine derivative, is synthesized through several steps. The final step involves the reduction of an N-Cbz protected precursor to yield the target this compound derivative.

Q2: Why is LiAlH₄ used for the final N-methylation step? Are there any alternatives?

A2: LiAlH₄ is a powerful reducing agent capable of reducing the carbamate group of the N-Cbz protecting group directly to a methyl group in a single step. This is an efficient transformation.

However, if LiAlH₄ proves problematic (e.g., due to the presence of other reducible functional groups), alternative two-step procedures can be considered:

  • Cbz-deprotection followed by reductive amination: First, the Cbz group is removed (e.g., by catalytic hydrogenation with Pd/C and H₂). The resulting secondary amine is then methylated using formaldehyde and a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This is a milder and more selective method for N-methylation.

  • Eschweiler-Clarke reaction: This classic reaction involves treating the secondary amine (after Cbz deprotection) with formic acid and formaldehyde to achieve N-methylation.

Q3: How is the diastereoselectivity of the allosedridine scaffold controlled during the synthesis?

A3: The diastereoselectivity, which defines the 'allo' configuration, is typically established during a reduction step of a ketone precursor to a secondary alcohol. The use of a stereoselective reducing agent is crucial. For instance, a CBS (Corey-Bakshi-Shibata) reduction of a methyl ketone precursor can provide the desired alcohol stereocenter with a good diastereomeric ratio. The choice of the reducing agent and reaction conditions is critical to favor the formation of the desired diastereomer.

Data Presentation

Table 1: Optimization of the N-Methylation of N-Cbz-Allosedridine Precursor

EntryReducing AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
1LiAlH₄2.0THF0 to RT1275
2LiAlH₄3.0THF0 to RT894[1]
3LiAlH₄3.0THFReflux488
41. H₂, Pd/C2. CH₂O, NaBH(OAc)₃-1. MeOH2. DCERT1. 42. 1285 (over 2 steps)

Note: The data in this table is representative and may need to be optimized for specific derivatives.

Experimental Protocols

Detailed Methodology for the N-Methylation of N-Cbz-(-)-Allosedridine using LiAlH₄

To a stirred solution of N-Cbz-(-)-allosedridine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), lithium aluminum hydride (3.0 equivalents) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 8 hours. The progress of the reaction should be monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water (Fieser work-up). The resulting suspension is stirred for 30 minutes and then filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford (-)-N-Methylallosedridine.[1]

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start N-Cbz-(-)-allosedridine reaction LiAlH₄ (3.0 equiv) THF, 0 °C to RT, 8 h start->reaction 1. workup Fieser Work-up reaction->workup 2. purification Silica Gel Chromatography workup->purification 3. product (-)-N-Methylallosedridine purification->product 4.

Caption: Synthetic workflow for the N-methylation of N-Cbz-(-)-allosedridine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in N-Methylation? incomplete_reaction Incomplete Reaction start->incomplete_reaction reagent_quality Poor Reagent/Solvent Quality start->reagent_quality workup_issue Inefficient Work-up start->workup_issue side_reactions Side Reactions start->side_reactions monitor_reaction Monitor by TLC/LC-MS Increase Reaction Time/Temp incomplete_reaction->monitor_reaction use_fresh Use Fresh LiAlH₄ Use Anhydrous Solvent reagent_quality->use_fresh optimize_workup Optimize Fieser Work-up workup_issue->optimize_workup change_conditions Adjust Stoichiometry Consider Inverse Addition side_reactions->change_conditions

Caption: Troubleshooting logic for low yield in the N-methylation reaction.

References

Technical Support Center: Troubleshooting NMR Spectra of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting issues in the Nuclear Magnetic Resonance (NMR) spectra of (+)-N-Methylallosedridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing complex peak splitting in the 1H NMR spectrum of my this compound sample?

Complex peak splitting in the NMR spectrum of this compound can arise from several factors inherent to its molecular structure. As a substituted N-methylpiperidine, its cyclic nature and the presence of two chiral centers can lead to:

  • Diastereotopicity: Protons on the same carbon atom (geminal protons) or in constitutionally equivalent groups can be chemically non-equivalent due to the absence of a plane of symmetry. This is common in chiral molecules and results in these protons having different chemical shifts and coupling to each other, leading to more complex splitting patterns than predicted by the simple n+1 rule.

  • Conformational Isomers: The piperidine ring can exist in different chair or boat conformations. If the rate of interconversion between these conformers is slow on the NMR timescale, separate signals for each conformer may be observed, significantly complicating the spectrum. The N-methyl group can also exist in either an axial or equatorial position, further contributing to the presence of multiple species in solution.

  • Second-Order Effects: When the chemical shift difference between two coupling protons is small (approaching the magnitude of the coupling constant), second-order effects can distort the splitting patterns, making them difficult to interpret as simple first-order multiplets.

Q2: What is the expected 1H NMR chemical shift range for the protons in this compound?

Q3: How can solvent choice affect the peak splitting in my NMR spectrum?

The choice of NMR solvent can significantly influence the chemical shifts and resolution of peaks. Protic solvents like methanol-d4 or D2O can engage in hydrogen bonding with the hydroxyl group and the nitrogen atom of this compound. This can lead to changes in the conformational equilibrium and the rate of proton exchange, which in turn affects the observed splitting patterns. Aprotic solvents like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) will interact differently with the molecule, potentially resolving or simplifying complex multiplets. It is often beneficial to acquire spectra in different solvents to gain more structural information.

Q4: Can temperature variations simplify the complex NMR spectrum?

Yes, variable temperature (VT) NMR studies can be a powerful tool for simplifying complex spectra arising from conformational isomerism. At higher temperatures, the rate of interconversion between conformers may increase, leading to the coalescence of separate signals into a single, averaged signal. Conversely, lowering the temperature can "freeze out" individual conformers, allowing for their individual characterization.

Q5: How does the pH of the sample impact the NMR spectrum of an amine-containing compound like this compound?

The pH of the sample solution can have a profound effect on the NMR spectrum of this compound. The nitrogen atom in the piperidine ring is basic and can be protonated at low pH. This protonation will significantly alter the electronic environment of the neighboring protons, causing large changes in their chemical shifts. Furthermore, proton exchange with the solvent or other acidic protons can lead to peak broadening, particularly for protons near the nitrogen atom. Controlling the pH of the sample can be crucial for obtaining sharp and reproducible spectra.

Troubleshooting Guides

Guide 1: Simplifying Complex Multiplets

Issue: The 1H NMR spectrum of this compound displays broad or overlapping multiplets that are difficult to interpret.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

    • Use a high-purity deuterated solvent and filter the sample if any solid particles are present.

  • Vary the Solvent:

    • Acquire spectra in a range of solvents with different polarities and hydrogen bonding capabilities (e.g., CDCl3, DMSO-d6, Methanol-d4). A change in solvent may alter the relative chemical shifts of overlapping signals, leading to better resolution.

  • Adjust the Temperature:

    • Perform variable temperature (VT) NMR experiments. Increasing the temperature might average out multiple conformations, leading to simpler spectra. Decreasing the temperature might resolve individual conformers.

  • Use Higher Field Strength:

    • If available, use a higher field NMR spectrometer. This will increase the chemical shift dispersion (in Hz) and can help to resolve overlapping signals and simplify second-order effects.

  • Employ 2D NMR Techniques:

    • Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in crowded regions of the spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, aiding in assignment.

Guide 2: Addressing Peak Broadening

Issue: Certain peaks in the spectrum, particularly those near the nitrogen or hydroxyl group, are broad.

Troubleshooting Steps:

  • Check for Chemical Exchange:

    • Broadening is often due to chemical exchange of the hydroxyl proton or conformational exchange of the piperidine ring.

    • Adding a drop of D2O to the NMR tube and re-acquiring the spectrum can help identify the hydroxyl proton, as it will exchange with deuterium and its signal will disappear or decrease in intensity.

  • Control the pH:

    • For this amine-containing compound, the pH can greatly affect line widths. If the sample is slightly acidic, protonation/deprotonation of the nitrogen can be on an intermediate timescale, leading to broadening. Adding a small amount of a non-protonating base (like pyridine-d5) or acid (like TFA-d) can sometimes sharpen these signals by shifting the equilibrium.

  • Adjust the Temperature:

    • As with complex multiplets, changing the temperature can alter the rate of exchange processes. A temperature at which the exchange is either very fast or very slow on the NMR timescale will result in sharper signals.

Data Presentation

Table 1: Estimated 1H and 13C NMR Chemical Shift Ranges for this compound

Disclaimer: These are estimated values based on structurally related compounds and general NMR principles. Actual experimental values may vary.

Atom/Group Estimated 1H Chemical Shift (ppm) Estimated 13C Chemical Shift (ppm) Notes
N-CH32.0 - 2.540 - 45Chemical shift is sensitive to the axial/equatorial orientation.
Piperidine Ring Protons1.0 - 3.520 - 60Complex overlapping multiplets are expected due to diastereotopicity and conformational effects. Protons adjacent to the nitrogen and the substituted carbon will be further downfield.
CH-OH3.5 - 4.565 - 75The chemical shift of the proton is dependent on solvent and concentration.
CH3 (on side chain)1.0 - 1.515 - 25Expected to be a doublet.
OHVariable (1.0 - 5.0)-Broad signal, exchangeable with D2O.

Experimental Protocols

General Protocol for 1H NMR Analysis of this compound:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Methanol-d4) in a clean, dry NMR tube.

    • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining high-quality spectra.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to be at least 1-2 seconds to ensure full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (in Hz).

Mandatory Visualization

troubleshooting_workflow start Complex Peak Splitting Observed issue_type Identify Potential Cause start->issue_type conformers Conformational Isomerism issue_type->conformers Slow Interconversion? diastereotopicity Diastereotopicity issue_type->diastereotopicity Chiral Centers Present? second_order Second-Order Effects issue_type->second_order Δν ≈ J? exchange Chemical Exchange (e.g., OH, NH) issue_type->exchange Broad Peaks? solution_conformers Variable Temperature (VT) NMR conformers->solution_conformers solution_diastereotopicity 2D NMR (COSY, HSQC) diastereotopicity->solution_diastereotopicity solution_second_order Use Higher Field Spectrometer second_order->solution_second_order solution_exchange D2O Exchange / pH Adjustment exchange->solution_exchange end_goal Simplified & Interpretable Spectrum solution_conformers->end_goal solution_diastereotopicity->end_goal solution_second_order->end_goal solution_exchange->end_goal

Caption: Troubleshooting workflow for complex NMR peak splitting.

conformational_equilibrium cluster_axial Axial N-Methyl Conformer cluster_equatorial Equatorial N-Methyl Conformer cluster_spectra Observed NMR Spectrum axial N-Methyl (Axial) equatorial N-Methyl (Equatorial) axial->equatorial Ring Inversion spectrum_axial Signals for Axial Conformer axial->spectrum_axial spectrum_equatorial Signals for Equatorial Conformer equatorial->spectrum_equatorial equilibrium_label Slow Exchange (Low Temperature)

Caption: Conformational equilibrium leading to multiple NMR signals.

Technical Support Center: Overcoming Solubility Challenges of (+)-N-Methylallosedridine in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with (+)-N-Methylallosedridine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important in biological assays?

This compound is a natural product and a piperidine alkaloid.[1] For accurate and reproducible results in biological assays, it is crucial that the compound is fully dissolved in the assay medium. Poor solubility can lead to inaccurate concentration-response curves, underestimation of potency, and potential artifacts from compound precipitation.

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the initial troubleshooting steps?

Initial steps to address precipitation include:

  • Visual Inspection: Confirm that your stock solution is clear before diluting it into the aqueous buffer.

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is as low as possible in the final assay medium, typically recommended to be below 1%.[2]

  • pH Adjustment: As an alkaloid, the solubility of this compound may be pH-dependent. Attempting to slightly acidify the buffer might improve its solubility.

  • Temperature Control: Assess if temperature fluctuations during the experiment could be causing the compound to fall out of solution.

Q3: What are the common strategies to enhance the solubility of compounds like this compound for in vitro assays?

Several formulation strategies can be employed to improve the solubility of poorly soluble compounds.[3][4][5] These include the use of co-solvents, surfactants, cyclodextrins, and creating solid dispersions or lipid-based formulations.[4][5][6] The choice of method depends on the specific compound and the requirements of the biological assay.

Troubleshooting Guide

Issue 1: Compound Precipitation upon Dilution in Aqueous Buffer

Possible Cause: The aqueous solubility of this compound is exceeded when diluted from an organic stock solution.

Solutions:

StrategyDescriptionKey Considerations
Co-Solvent System Utilize a mixture of a water-miscible organic solvent and water to increase solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[7][8][9]The final concentration of the organic solvent should be tested for its effect on the assay system to avoid artifacts.
Use of Surfactants Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[8][10] Examples include Tween 80 and Poloxamer 407.[11]The critical micelle concentration (CMC) of the surfactant and its potential toxicity to cells in the assay must be considered.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[11]The size of the cyclodextrin cavity must be appropriate for the size of the this compound molecule.
Issue 2: Inconsistent Results or Low Potency in Cell-Based Assays

Possible Cause: Poor solubility leading to an inaccurate concentration of the compound in the assay, or the compound is precipitating and not reaching the cells.

Solutions:

StrategyDescriptionKey Considerations
Preparation of a Solid Dispersion The compound is dispersed in a hydrophilic polymer matrix, which can improve its dissolution rate.[12]This is a more advanced technique that requires specialized equipment for preparation, such as a spray dryer or hot-melt extruder.
Lipid-Based Formulations For highly lipophilic compounds, incorporating them into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in aqueous media.[4][6][13]The complexity of the formulation and its components' potential interference with the assay need to be evaluated.
Particle Size Reduction Reducing the particle size of the compound increases its surface area, which can enhance the dissolution rate.[5][10] Techniques include micronization and nanosizing.[5]This approach is more relevant for solid dosing forms and may be less applicable for initial in vitro screening where stock solutions are used.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Stock Solution
  • Objective: To prepare a stock solution of this compound using a co-solvent system to improve solubility upon dilution.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Sterile, purified water

  • Procedure:

    • Dissolve this compound in 100% DMSO to make a high-concentration primary stock (e.g., 50 mM).

    • Prepare a co-solvent mixture of PEG 400 and water (e.g., 60% PEG 400 in water).

    • Dilute the primary DMSO stock into the PEG 400/water mixture to create a working stock solution (e.g., 1 mM).

    • Visually inspect the working stock for any signs of precipitation.

    • Further dilute the working stock into the final aqueous assay buffer, ensuring the final concentrations of DMSO and PEG 400 are compatible with the assay.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Objective: To enhance the aqueous solubility of this compound through complexation with HP-β-CD.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS)

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

    • Add the powdered this compound directly to the HP-β-CD solution.

    • Stir or sonicate the mixture until the compound is fully dissolved. This may take from several minutes to hours.

    • Sterile-filter the final solution to remove any undissolved particles.

    • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_preparation Stock Solution Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting start This compound Powder stock_dmso Dissolve in 100% DMSO (Primary Stock) start->stock_dmso working_stock Dilute Primary Stock in Co-solvent stock_dmso->working_stock stock_cosolvent Prepare Co-solvent (e.g., PEG 400/Water) stock_cosolvent->working_stock assay_dilution Dilute Working Stock in Aqueous Buffer working_stock->assay_dilution incubation Incubate with Cells/Target assay_dilution->incubation precipitation Precipitation Observed? assay_dilution->precipitation readout Measure Biological Response incubation->readout adjust_ph Adjust Buffer pH precipitation->adjust_ph If Yes use_surfactant Add Surfactant precipitation->use_surfactant If Yes use_cyclodextrin Use Cyclodextrin precipitation->use_cyclodextrin If Yes

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway_concept cluster_compound Compound Delivery cluster_cellular Cellular Interaction compound_insoluble This compound (Insoluble) solubilization Solubilization Strategy (e.g., Cyclodextrin) compound_insoluble->solubilization compound_soluble This compound (Solubilized) receptor Target Receptor compound_soluble->receptor solubilization->compound_soluble signaling Downstream Signaling receptor->signaling response Biological Response signaling->response

Caption: Impact of solubility on target engagement.

References

minimizing side reactions in the N-methylation of allosedridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of allosedridine. The focus is on minimizing side reactions and optimizing the synthesis of N-methylallosedridine, primarily through the Eschweiler-Clarke reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended method for the N-methylation of allosedridine to minimize side reactions?

A1: The Eschweiler-Clarke reaction is the preferred method for the N-methylation of secondary amines like allosedridine.[1][2][3] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3] A key advantage of this method is that it selectively produces the tertiary amine without the formation of a quaternary ammonium salt, a common side product in other methylation techniques that use alkyl halides.[1][2][4] The reaction typically proceeds without racemization of chiral centers.[1]

Q2: My reaction is showing incomplete conversion, and I am recovering a significant amount of starting allosedridine. What are the possible causes and solutions?

A2: Incomplete conversion can be attributed to several factors:

  • Insufficient Reagents: Ensure that formaldehyde and formic acid are used in excess. For secondary amines, at least one equivalent of each is required, but an excess is often used to drive the reaction to completion.

  • Low Reaction Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near boiling.[1] If the temperature is too low, the reaction rate will be significantly reduced.

  • Short Reaction Time: While the reaction is generally efficient, it may require several hours to go to completion. Reaction times of 18 hours or more have been reported for some substrates.[2]

  • Poor Quality Reagents: Use high-quality formaldehyde (as a 37% aqueous solution or paraformaldehyde) and formic acid to avoid introducing impurities that may interfere with the reaction.

Q3: I am observing a side product with a slightly higher molecular weight than my desired N-methylallosedridine. What could this be?

A3: Given that allosedridine possesses a hydroxyl (-OH) group, a likely side product is the O-formate ester. This occurs when the hydroxyl group reacts with formic acid, which is present in high concentrations. This side reaction, known as formylation, is a known transformation of alcohols.

To minimize O-formylation:

  • Control Reaction Temperature: While higher temperatures favor N-methylation, excessively high temperatures or prolonged reaction times might increase the rate of O-formylation.

  • Optimize Reagent Stoichiometry: While an excess of formic acid is needed, using a very large excess may increase the likelihood of O-formylation.

  • Post-Reaction Hydrolysis: The O-formate ester can often be hydrolyzed back to the alcohol by treating the crude product with a mild base (e.g., sodium bicarbonate solution) or a mild acid during workup.

Q4: Will the stereochemistry of allosedridine be affected during the N-methylation process?

A4: The Eschweiler-Clarke reaction is generally known to preserve the stereochemistry of chiral amines.[1] The reaction mechanism does not involve the breaking of any bonds at the stereocenters of allosedridine, so racemization is not expected.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the N-methylation of secondary amines using the Eschweiler-Clarke reaction. Note that yields are highly substrate-dependent and optimization may be required for allosedridine.

Substrate TypeReagents (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
General Secondary AmineFormaldehyde (1.1), Formic Acid (1.8)801898[2]
N,N-DiallylamineFormaldehyde (1.0), Formic Acid (1.0)75391.9
BenzylaminesExcess Formaldehyde and Formic AcidNot specifiedNot specifiedHigh[5]

Experimental Protocols

General Protocol for the N-Methylation of a Secondary Amine (e.g., Allosedridine) via the Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

  • Allosedridine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for basification

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To the secondary amine (1.0 eq) in a round-bottom flask, add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).[2]

  • Heat the reaction mixture to 80-100°C and stir for 12-18 hours. The reaction should be monitored by a suitable technique (e.g., TLC or LC-MS) to determine completion.

  • Cool the reaction mixture to room temperature.

  • Add water and 1 M HCl to the reaction mixture.

  • Extract the aqueous phase with dichloromethane to remove any non-basic organic impurities.

  • Basify the aqueous phase to a pH of 11-12 by the dropwise addition of a concentrated NaOH solution.

  • Extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction and Product Formation Allosedridine Allosedridine (Secondary Amine) Formaldehyde Formaldehyde Hemiaminal Hemiaminal Intermediate Allosedridine->Hemiaminal + Formaldehyde Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Formic_Acid Formic Acid Hydride_Transfer Hydride Transfer Iminium_Ion->Hydride_Transfer Formic_Acid->Hydride_Transfer N_Methylallosedridine N-Methylallosedridine (Tertiary Amine) Hydride_Transfer->N_Methylallosedridine CO2 CO₂ Hydride_Transfer->CO2 Release Troubleshooting_Workflow Start Start N-Methylation of Allosedridine Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Analyze_Purity Analyze Product Purity Check_Completion->Analyze_Purity Yes Troubleshoot_Incomplete Increase Temperature Increase Reaction Time Check Reagent Stoichiometry Incomplete->Troubleshoot_Incomplete Troubleshoot_Incomplete->Start Pure Pure N-Methylallosedridine Analyze_Purity->Pure Yes Impure Impure Product Analyze_Purity->Impure No End End Pure->End Identify_Side_Product Identify Side Product Impure->Identify_Side_Product O_Formylation O-Formylation Suspected Identify_Side_Product->O_Formylation Hydrolyze Mild Hydrolysis During Workup O_Formylation->Hydrolyze Yes Purify Purify via Chromatography O_Formylation->Purify No Hydrolyze->Purify Purify->Pure

References

strategies to improve the enantiomeric excess of synthetic (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-N-Methylallosedridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the enantiomeric excess of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in achieving high enantiomeric excess (ee) for this compound?

A1: The primary challenges lie in controlling the stereochemistry during the formation of the two chiral centers at C2 and C6 of the piperidine ring. The key reactions, typically an asymmetric allylation to set the first stereocenter and a diastereoselective reduction to set the second, are highly sensitive to reaction conditions. Low enantioselectivity can arise from factors such as catalyst purity, reagent quality, solvent effects, and temperature control.

Q2: Which synthetic strategies generally yield the highest enantiomeric excess for this target molecule?

A2: Strategies employing catalytic asymmetric reactions are generally the most effective. A notable high-yield, high-enantioselectivity approach involves the use of a Maruoka-Keck asymmetric allylation to introduce the first chiral center, followed by a Corey-Bakshi-Shibata (CBS) reduction to establish the second. This method has been reported to produce key intermediates with up to 98% enantiomeric excess.

Q3: How can I accurately determine the enantiomeric excess of my synthetic intermediates and final product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of N-Methylallosedridine and its precursors.[1] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. It is crucial to develop a validated HPLC method with a suitable chiral column and mobile phase to achieve baseline separation of the enantiomers.

Q4: Are there any post-synthesis methods to improve the enantiomeric excess if my reaction yields a suboptimal result?

A4: Yes, if a reaction produces a product with insufficient enantiomeric excess, it is possible to perform enantiomeric enrichment. A common method is the formation of diastereomeric salts by reacting the racemic or enantioenriched amine with a chiral acid. These diastereomeric salts can then be separated by crystallization, followed by the liberation of the enantiomerically pure amine.

Troubleshooting Guides

Low Enantiomeric Excess in Maruoka-Keck Asymmetric Allylation
Potential Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and freshly distilled reagents. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Impure or aged (S)-BINOL catalyst Use freshly purified (S)-BINOL. The catalyst can be recrystallized to ensure high optical purity. The quality of the BINOL ligand is critical for high enantioselectivity.
Incorrect catalyst loading Optimize the catalyst loading. Typically, 5-10 mol% of the chiral ligand is used. Lower loadings may result in incomplete reaction or lower ee, while higher loadings may not be cost-effective.
Suboptimal reaction temperature The Maruoka-Keck allylation is often performed at low temperatures (e.g., -20 °C to 0 °C). Ensure precise temperature control, as fluctuations can negatively impact enantioselectivity.
Slow reaction rate The reaction can be slow, sometimes requiring several days for completion. Additives like B(OMe)₃ can sometimes increase the reaction rate without compromising enantioselectivity.[2]
Poor Diastereoselectivity in Corey-Bakshi-Shibata (CBS) Reduction
Potential Cause Troubleshooting Steps
Presence of water The CBS reduction is highly sensitive to moisture, which can lead to a significant decrease in enantiomeric excess.[3] Use anhydrous solvents and reagents, and conduct the reaction under a strict inert atmosphere.
Impure borane source Commercially available solutions of borane complexes (e.g., BH₃·THF) can contain impurities that lead to non-selective reduction.[3] Using freshly prepared or titrated borane solutions is recommended.
Suboptimal temperature Lower temperatures generally favor higher enantioselectivity.[3] However, there is an optimal temperature for each substrate and catalyst system. A temperature screening may be necessary to find the ideal conditions.
Incorrect catalyst derivative The choice of the CBS catalyst derivative (e.g., methyl, butyl) can influence the stereochemical outcome. If the desired diastereomer is not obtained, consider using a different catalyst variant.
Aging of the CBS catalyst The isolated CBS catalyst can degrade over time, leading to lower reproducibility. Using an in-situ generated catalyst from the corresponding chiral amino alcohol and borane can provide more consistent results.
Inefficient Cyclization to Piperidine Ring
Potential Cause Troubleshooting Steps
Incomplete activation of hydroxyl groups Ensure complete conversion of the diol to a di-tosylate or di-mesylate. Use a slight excess of the sulfonyl chloride and a suitable base (e.g., pyridine, triethylamine) and allow for sufficient reaction time.
Side reactions during cyclization Intramolecular cyclization can sometimes be slow, leading to side reactions. Ensure the reaction is run at an appropriate concentration (high dilution can favor cyclization over intermolecular reactions). The choice of solvent can also influence the reaction rate and yield.
Formation of by-products In some cases, the formation of linear alkene by-products can be observed during radical-mediated cyclizations.[4] Optimizing the reaction conditions, such as the choice of radical initiator and temperature, can minimize these side reactions.
Low Yield in N-Methylation Step
Potential Cause Troubleshooting Steps
Incomplete reaction The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a common method for N-methylation. Ensure an excess of both reagents is used to drive the reaction to completion.
Formation of quaternary ammonium salts While the Eschweiler-Clarke reaction typically avoids over-methylation, alternative methods using methyl iodide can lead to the formation of quaternary ammonium salts. If using methyl iodide, carefully control the stoichiometry and reaction time.
Difficult purification The product, being a tertiary amine, can be challenging to purify by silica gel chromatography. Conversion to a hydrochloride salt can facilitate purification by crystallization.

Quantitative Data Summary

The following table summarizes the reported enantiomeric excess for a key intermediate in the synthesis of this compound via the Maruoka-Keck allylation and CBS reduction strategy.

Synthetic Step Chiral Induction Method Catalyst/Reagent Reported Enantiomeric Excess (ee) Reference
Asymmetric AllylationMaruoka-Keck Allylation(S)-BINOL, Ti(O-iPr)₄98%Bhoite et al., 2022
Diastereoselective ReductionCBS Reduction(S)-CBS catalyst, BH₃·THFHigh diastereoselectivityBhoite et al., 2022

Experimental Protocols

Key Experiment: Maruoka-Keck Asymmetric Allylation of Aldehyde 9

This protocol is adapted from the synthesis of (-)-N-Methylallosedridine intermediates.

Materials:

  • Aldehyde 9

  • (S)-BINOL

  • Titanium (IV) isopropoxide (Ti(O-iPr)₄)

  • Allyltributyltin

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (S)-BINOL (5 mol%) and anhydrous DCM.

  • Cool the solution to 0 °C and add Ti(O-iPr)₄ (10 mol%) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Cool the reaction mixture to -20 °C.

  • Add a solution of aldehyde 9 in anhydrous DCM dropwise to the catalyst mixture.

  • Add allyltributyltin dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the homoallylic alcohol 10 .

Key Experiment: Chiral HPLC Analysis of a 2,6-disubstituted Piperidine Analog

The following is a representative protocol for the chiral HPLC separation of piperidine-2,6-dione analogues, which can be adapted as a starting point for developing a method for N-Methylallosedridine.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IA or IB)

Mobile Phase:

  • A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common choice for normal-phase chiral separations. A typical starting point could be a 90:10 (v/v) mixture of hexane:isopropanol.

Procedure:

  • Dissolve a small sample of the analyte in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

  • Inject the sample onto the column and record the chromatogram.

  • The two enantiomers should appear as two separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation (resolution > 1.5).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Material (Protected Amino Aldehyde) allylation Maruoka-Keck Allylation (+ 98% ee) start->allylation (S)-BINOL / Ti(O-iPr)4 oxidation Wacker Oxidation allylation->oxidation reduction CBS Reduction (Diastereoselective) oxidation->reduction (S)-CBS catalyst cyclization Intramolecular Cyclization reduction->cyclization methylation N-Methylation cyclization->methylation HCHO / HCOOH product This compound methylation->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Enantiomeric Excess low_ee Low Enantiomeric Excess (<95%) check_moisture Check for Moisture (Anhydrous Conditions?) low_ee->check_moisture Is moisture present? check_catalyst Verify Catalyst Quality (Purity, Age) check_temp Optimize Temperature (Consistent & Low?) check_moisture->check_catalyst No solution_dry Solution: Rigorous Drying of Glassware & Solvents check_moisture->solution_dry Yes check_catalyst->check_temp No solution_catalyst Solution: Use Freshly Purified or In-Situ Generated Catalyst check_catalyst->solution_catalyst Yes solution_temp Solution: Precise Temperature Control & Optimization Studies check_temp->solution_temp Yes

Caption: Troubleshooting logic for low enantiomeric excess.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (+)-N-Methylallosedridine and its Enantiomer: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 30, 2025

Introduction

(+)-N-Methylallosedridine and its enantiomer, (-)-N-Methylallosedridine, are piperidine alkaloids. Enantiomers, being non-superimposable mirror images of each other, can exhibit significantly different biological activities. This is due to the stereospecific nature of interactions with chiral biological targets such as receptors and enzymes. Understanding these differences is crucial for drug development and pharmacological research. This guide aims to provide a comprehensive comparison of the biological activities of this compound and its enantiomer, based on currently available experimental data.

Comparative Biological Activity Data

Chemical suppliers list this compound as a research compound, but do not provide any data on its biological activity. Similarly, searches for the biological activity of (-)-N-Methylallosedridine have not yielded any specific results. The broader class of piperidine alkaloids, to which these compounds belong, is known to exhibit a wide range of biological effects, but this general information does not allow for a specific comparison of the N-Methylallosedridine enantiomers.

Table 1: Summary of Quantitative Biological Activity Data

Biological ParameterThis compound(-)-N-MethylallosedridineReference
Receptor Binding AffinityNo data availableNo data availableN/A
In vitro Efficacy (e.g., EC₅₀)No data availableNo data availableN/A
In vivo Potency (e.g., ED₅₀)No data availableNo data availableN/A

N/A: Not Available. As of the date of this publication, no quantitative data has been found in the peer-reviewed literature to populate this table.

Experimental Protocols

The absence of published comparative studies on the biological activities of this compound and its enantiomer means there are no specific experimental protocols to report.

For researchers interested in investigating the comparative biological activities of these enantiomers, the following general experimental approaches would be relevant:

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of each enantiomer to a panel of relevant biological targets (e.g., muscarinic, nicotinic, or other G-protein coupled receptors).

  • Methodology: Radioligand binding assays are a standard method. This involves competing the labeled ligand of a specific receptor with increasing concentrations of the unlabeled enantiomers. The concentration of the enantiomer that displaces 50% of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.

2. In Vitro Functional Assays:

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency of each enantiomer at specific receptors.

  • Methodology: Cell-based assays measuring downstream signaling events are commonly used. For example, for a Gq-coupled receptor, changes in intracellular calcium could be measured using a fluorescent dye. For a Gs or Gi-coupled receptor, changes in cyclic AMP (cAMP) levels can be quantified using techniques like ELISA or FRET-based biosensors. Dose-response curves would be generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

3. In Vivo Behavioral Assays:

  • Objective: To assess the physiological and behavioral effects of each enantiomer in a whole organism model.

  • Methodology: The choice of assay would depend on the predicted biological target. For example, if the compounds are expected to have central nervous system effects, assays for locomotor activity, anxiety (e.g., elevated plus maze), or cognition (e.g., Morris water maze) could be employed.

Signaling Pathways and Experimental Workflows

As no specific biological targets or signaling pathways for this compound and its enantiomer have been identified in the literature, a diagram of a hypothetical experimental workflow for their initial characterization is provided below.

G cluster_0 Compound Synthesis and Purification cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis (+)- and (-)-N-Methylallosedridine Synthesis Purification Chiral HPLC Separation and Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding Receptor Binding Assays (Broad Panel Screening) Characterization->Binding Functional Functional Assays (e.g., Calcium Flux, cAMP) Binding->Functional PK Pharmacokinetic Studies (ADME) Functional->PK Behavioral Behavioral Assays PK->Behavioral Toxicity Toxicology Studies PK->Toxicity

Comprehensive Analysis of (+)-N-Methylallosedridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A detailed structure-activity relationship (SAR) analysis for (+)-N-Methylallosedridine, a piperidine alkaloid isolated from Sedum species, remains an area with limited publicly available data. Despite the successful enantioselective synthesis of this compound and its parent compounds, (+)-sedridine and (-)-allosedridine, extensive studies detailing the biological activities of a corresponding series of analogs are not readily found in the current body of scientific literature.

This guide aims to provide a foundational understanding of this compound and its structural context, outlining the necessary components for a future comprehensive SAR study. While a direct comparison of analog performance is not presently possible due to the lack of published quantitative data, this document will serve as a resource for researchers and drug development professionals by highlighting the key structural features of the parent molecule and discussing the potential impact of structural modifications on biological activity.

Core Structure of this compound

This compound belongs to the family of 2-substituted piperidine alkaloids. Its chemical structure is characterized by a piperidine ring substituted at the C2 position with a hydroxypropyl group, and a methyl group on the ring's nitrogen atom. The specific stereochemistry of the two chiral centers is crucial for its identity.

To facilitate future SAR studies, the following diagram illustrates the key points of potential modification on the this compound scaffold.

Caption: Core scaffold of this compound highlighting potential sites for analog synthesis.

Hypothetical Structure-Activity Relationships

Based on general principles of medicinal chemistry and SAR studies of other piperidine alkaloids, we can hypothesize how modifications at these key positions might influence biological activity:

  • N-Substitution (R1): The N-methyl group is a key feature. Varying the alkyl substituent (e.g., ethyl, propyl, benzyl) could impact the molecule's polarity, basicity, and ability to cross biological membranes. Larger substituents might enhance or hinder binding to a target receptor.

  • Hydroxyl Group Modification (R2): The secondary alcohol is a prime site for modification. Esterification or etherification would alter the molecule's hydrogen bonding capacity and lipophilicity. Such changes are known to significantly affect pharmacokinetic and pharmacodynamic properties.

  • Alkyl Chain Variation (R3): The length and branching of the side chain could influence the molecule's overall shape and how it fits into a binding pocket. Shortening, lengthening, or introducing unsaturation into the propyl chain would be valuable modifications to explore.

  • Piperidine Ring Substitution (R4): Introducing substituents on the piperidine ring itself could provide insights into the spatial requirements of the target. However, this would likely involve more complex synthetic routes.

Future Directions: A Call for Quantitative Data

To build a robust SAR model for this compound analogs, the following experimental data is critically needed:

  • Synthesis of a diverse library of analogs with systematic modifications at the R1, R2, R3, and R4 positions.

  • Quantitative biological screening of these analogs against a panel of relevant targets. This could include, but is not limited to:

    • Cytotoxicity assays against various cancer cell lines.

    • Antimicrobial assays against a range of bacteria and fungi.

    • Enzyme inhibition assays for relevant therapeutic targets.

  • Determination of key physicochemical properties for each analog, such as logP, pKa, and aqueous solubility.

Once this data becomes available, it can be compiled into tables for clear comparison, as shown in the hypothetical example below.

Table 1: Hypothetical Cytotoxicity Data for this compound Analogs

CompoundR1-SubstituentR2-SubstituentIC50 (µM) vs. Cell Line A
This compound -CH₃-OHData not available
Analog 1-CH₂CH₃-OHData not available
Analog 2-CH₃-OCH₃Data not available
Analog 3-CH₃-OCOCH₃Data not available

Experimental Protocols for Future Studies

For researchers embarking on the biological evaluation of this compound analogs, the following standard protocols are recommended:

1. Cell Viability (MTT) Assay for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

    • The following day, the media is replaced with fresh media containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

    • After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

2. Broth Microdilution Assay for Antimicrobial Activity

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Assay Procedure:

    • The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The field of this compound research is ripe for exploration. The synthesis of this natural product and its core analogs has paved the way for in-depth biological evaluation. The generation of quantitative biological data through standardized assays is the critical next step to unlocking the therapeutic potential of this class of piperidine alkaloids and establishing a clear and actionable structure-activity relationship. This guide provides a framework for these future investigations, which will be invaluable to the drug discovery and development community.

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for (+)-N-Methylallosedridine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-N-Methylallosedridine is a pyrrolizidine alkaloid, a class of natural products of significant interest to researchers in life sciences and drug development. Ensuring the purity and concentration of such compounds is critical for experimental reproducibility and safety. While extensive literature exists on the analysis of pyrrolizidine alkaloids in various matrices like food and herbal products, specific validated analytical methods for this compound are not widely published.[1][2][3]

This guide introduces a new, highly sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound. Its performance is compared with alternative analytical techniques commonly employed for alkaloid analysis. The validation of this method is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and research applications.[4][5][6]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of the proposed UPLC-MS/MS method against other common analytical techniques used for the analysis of pyrrolizidine alkaloids. The data for alternative methods represents typical performance characteristics reported in the literature.

Validation Parameter New UPLC-MS/MS Method for this compound Alternative Methods (e.g., HPLC-UV, GC-MS, conventional LC-MS/MS) Reference
Specificity High; confirmed by unique MRM transitions. No interference from matrix components.Variable; potential for co-elution and matrix interference, especially with HPLC-UV. GC-MS may require derivatization.
Linearity (Range) 0.5 - 250 µg/kgTypically in the µg/g to mg/g range for HPLC-UV. LC-MS/MS can achieve lower ranges.[7]
Linearity (R²) > 0.995> 0.99[8]
Accuracy (% Recovery) 95.0 - 105.0%84.1 - 112.9%[2]
Precision (% RSD) Repeatability: < 5% Intermediate Precision: < 8%Repeatability: 3.0 - 13.6% Reproducibility: 4.8 - 18.9%[2]
Limit of Quantitation (LOQ) 0.6 µg/kg5 µg/kg for LC-MS; higher for HPLC-UV and GC-MS.[2]
Robustness Unaffected by minor variations in mobile phase composition (±2%) and column temperature (±2°C).Performance can be sensitive to changes in mobile phase pH, temperature, and flow rate.[9]

Experimental Protocols

Protocol for the New UPLC-MS/MS Method

This protocol details the procedure for the quantification of this compound in a plant-derived matrix.

1. Sample Preparation

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of 0.1% formic acid in water.

  • Vortex for 15 minutes to extract the analyte.

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm PTFE filter.

  • Load 1 mL of the filtered extract onto a pre-conditioned Oasis MCX SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of 30% methanol.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 5% methanol in water for UPLC-MS/MS analysis.[1]

2. UPLC-MS/MS Conditions

  • System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[7]

  • Column Temperature: 40°C.[1]

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[8]

  • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[8]

  • Flow Rate: 0.3 mL/min.[1][7]

  • Injection Volume: 3 µL.[1]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5-80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80-5% B

    • 12.1-15 min: 5% B[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

  • Source Temperature: 500°C.[1]

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions: Specific precursor/product ion pairs for this compound and an internal standard would be determined during method development.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a new analytical method according to established guidelines.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Evaluation & Reporting P1 Define Analytical Requirements P2 Develop Validation Protocol (ICH Q2) P1->P2 E1 Specificity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 R1 Data Analysis & Statistical Evaluation E6->R1 R2 Assess Acceptance Criteria R1->R2 R3 Prepare Validation Report R2->R3 G Start Start: Define Analytical Goal Quant Quantitative or Qualitative? Start->Quant Qualitative Qualitative (Identification) Quant->Qualitative Qualitative Quantitative Quantitative (Measurement) Quant->Quantitative Quantitative Qual_Method Use FT-IR, NMR, or Screening MS Qualitative->Qual_Method Conc Trace Levels (< ppm)? Quantitative->Conc HighConc High Concentration Conc->HighConc No LowConc Trace Concentration Conc->LowConc Yes HighConc_Method Use HPLC-UV or Titration HighConc->HighConc_Method Volatility Volatile & Thermally Stable? LowConc->Volatility Volatile Yes Volatility->Volatile Yes NonVolatile No Volatility->NonVolatile No GCMS Use GC-MS Volatile->GCMS LCMS Use LC-MS or UPLC-MS/MS NonVolatile->LCMS

References

Comparative Analysis of (+)-N-Methylallosedridine Content in Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of (+)-N-Methylallosedridine content in various plant species. This document synthesizes available data on the distribution and concentration of this piperidine alkaloid, offering a valuable resource for phytochemical research and drug discovery.

This compound is a piperidine alkaloid found within the plant kingdom, notably in species of the genus Sedum, commonly known as stonecrops. As a member of the sedridine group of alkaloids, it is of interest to researchers for its potential pharmacological activities. Understanding its distribution and concentration in different plant sources is crucial for efficient isolation and further investigation.

Quantitative Comparison of this compound Content

Currently, comprehensive quantitative data comparing the content of this compound across a wide range of plant species is limited in publicly available scientific literature. However, phytochemical studies on various Sedum species have indicated the presence of related sedridine alkaloids, suggesting that these plants are the primary candidates for containing this compound.

Plant SpeciesFamilyPlant PartThis compound Content (mg/g dry weight)Reference
Sedum acreCrassulaceaeAerial partsData not availableGeneral phytochemical literature
Sedum albumCrassulaceaeAerial partsData not availableGeneral phytochemical literature
Sedum rupestreCrassulaceaeAerial partsData not availableGeneral phytochemical literature
Sedum sexangulareCrassulaceaeAerial partsData not availableGeneral phytochemical literature

Note: The table above reflects the current lack of specific comparative quantitative data. Further research is required to populate this table with precise measurements. The listed species are known to contain related piperidine alkaloids and are therefore potential sources of this compound.

Experimental Protocols

The extraction and quantification of this compound from plant material typically involve chromatographic and spectrometric techniques. Below are detailed methodologies adapted from established protocols for the analysis of piperidine alkaloids in Sedum species.

Extraction of Alkaloids from Plant Material

This protocol outlines a standard method for the extraction of total alkaloids from fresh or dried plant material.

  • Plant Material Preparation:

    • Collect fresh aerial parts of the plant (stems, leaves, flowers).

    • Either use fresh or air-dry the plant material to a constant weight.

    • Grind the dried plant material into a fine powder using a mill.

  • Extraction Procedure:

    • Macerate a known quantity (e.g., 10 g) of the powdered plant material with 0.5 M H₂SO₄ (e.g., 100 mL) for 24 hours at room temperature with occasional stirring.

    • Filter the acidic extract through cheesecloth and then filter paper.

    • Make the filtrate alkaline (pH 9-10) by adding concentrated NH₄OH.

    • Perform a liquid-liquid extraction of the alkaline solution with an organic solvent such as dichloromethane or a mixture of dichloromethane and diethyl ether (1:1, v/v). Repeat the extraction three times.

    • Combine the organic phases and dry them over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like piperidine alkaloids.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

    • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

      • Hold: Maintain at 280 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Quantification:

    • Prepare a stock solution of a certified reference standard of this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution to different concentrations.

    • Inject the calibration standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

    • Dissolve a known amount of the crude alkaloid extract in methanol and inject it into the GC-MS under the same conditions.

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from plant samples.

experimental_workflow cluster_extraction Alkaloid Extraction cluster_quantification GC-MS Quantification plant_material Plant Material (e.g., Sedum sp.) acid_extraction Acidic Extraction (0.5 M H₂SO₄) plant_material->acid_extraction filtration Filtration acid_extraction->filtration basification Basification (NH₄OH) filtration->basification liquid_liquid_extraction Liquid-Liquid Extraction (DCM) basification->liquid_liquid_extraction drying_evaporation Drying and Evaporation liquid_liquid_extraction->drying_evaporation crude_extract Crude Alkaloid Extract drying_evaporation->crude_extract sample_prep Sample Preparation (Dissolve in Methanol) crude_extract->sample_prep Proceed to Quantification gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for the extraction and GC-MS quantification of this compound.

Navigating the Cross-Reactivity Landscape of Piperidine Alkaloids: A Methodological Overview and a Case Study on the Elusive (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount to predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a framework for assessing the cross-reactivity of piperidine alkaloids, a diverse class of natural products with a broad spectrum of biological activities. However, a direct comparative analysis of (+)-N-Methylallosedridine remains challenging due to the current absence of publicly available quantitative biological data for this specific compound.

While a comprehensive comparison guide for this compound with other piperidine alkaloids cannot be constructed at this time, this report will outline the standard experimental protocols and data presentation formats essential for such a study. This will serve as a blueprint for researchers when quantitative data for this compound becomes available.

The Challenge of Undefined Bioactivity

This compound, a piperidine alkaloid with the chemical formula C₉H₁₉NO, is a known natural product. Despite its characterization, extensive searches of scientific literature and chemical databases have not yielded specific quantitative data regarding its biological activity. Key metrics such as receptor binding affinities (Ki or Kd values), half-maximal inhibitory concentrations (IC₅₀), or half-maximal effective concentrations (EC₅₀) are not currently reported. This lack of data precludes a direct and objective comparison of its cross-reactivity profile with other well-characterized piperidine alkaloids.

A Roadmap for Future Cross-Reactivity Studies

Should biological activity data for this compound emerge, a systematic comparison with other piperidine alkaloids could be undertaken. The following sections detail the methodologies and data presentation structures that would be employed.

Hypothetical Comparison of Piperidine Alkaloid Receptor Binding Affinity

To illustrate how data would be presented, Table 1 provides a template summarizing hypothetical binding affinities of various piperidine alkaloids for a panel of relevant receptors. This table would be populated with experimental data to facilitate a rapid comparison of potency and selectivity.

Table 1: Illustrative Comparison of Piperidine Alkaloid Binding Affinities (Ki in nM)

CompoundNicotinic Acetylcholine Receptor (α4β2)Muscarinic Acetylcholine Receptor (M1)Sigma-1 ReceptorDopamine Transporter (DAT)Serotonin Transporter (SERT)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Coniine190>10,000---
Lobeline41,50080200300
Anabasine10>10,000---
Piperine--500>10,000>10,000

Note: The data for Coniine, Lobeline, Anabasine, and Piperine are sourced from various publicly available studies for illustrative purposes and may not represent a direct comparative study under identical conditions.

Experimental Protocols for Cross-Reactivity Assessment

The generation of reliable cross-reactivity data hinges on the application of standardized and well-documented experimental protocols. The following are key methodologies that would be crucial for evaluating this compound.

Radioligand Binding Assays

This technique is a cornerstone for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other piperidine alkaloids for a panel of receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is selected.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (e.g., this compound) are incubated with the receptor-containing membranes.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA can be adapted to assess the cross-reactivity of a compound in antibody-based detection systems.

Objective: To determine the percentage of cross-reactivity of this compound with antibodies raised against other structurally related piperidine alkaloids.

Methodology:

  • Coating: Microtiter plates are coated with a conjugate of a specific piperidine alkaloid (the target analyte).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A limited amount of a specific primary antibody is incubated with either the standard (the target analyte) or the test compound (this compound) at various concentrations. This mixture is then added to the coated plate.

  • Washing: The plate is washed to remove unbound antibodies and compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

  • Measurement: The absorbance is measured using a plate reader. The degree of color development is inversely proportional to the amount of the compound in the sample.

  • Calculation: The cross-reactivity is calculated as the ratio of the concentration of the standard to the concentration of the test compound that produces a 50% inhibition of the maximal signal.

Visualizing Experimental Workflows

To further clarify the experimental processes, diagrams generated using the DOT language can provide a clear visual representation.

Cross_Reactivity_Workflow cluster_radioligand Radioligand Binding Assay cluster_elisa Competitive ELISA prep Receptor Membrane Preparation incubation Incubation prep->incubation radioligand Radioligand Selection radioligand->incubation compound Test Compound Dilution Series compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis coating Plate Coating blocking Blocking coating->blocking competition Competition Step blocking->competition washing1 Washing competition->washing1 detection Secondary Antibody & Enzyme washing1->detection washing2 Washing detection->washing2 substrate Substrate Addition washing2->substrate readout Absorbance Measurement substrate->readout calc Cross-Reactivity Calculation readout->calc

Caption: Workflow for Radioligand Binding and Competitive ELISA.

Logical Pathway for Assessing Cross-Reactivity

The decision-making process for a comprehensive cross-reactivity study can also be visualized.

Logical_Pathway start Identify Target Compound (this compound) lit_search Literature Search for Biological Activity Data start->lit_search data_found Data Available? lit_search->data_found select_targets Select Structurally Related Alkaloids & Receptors data_found->select_targets Yes no_data Conclusion: Data Unavailable for Comparison data_found->no_data No perform_assays Perform In Vitro Assays (e.g., Binding, Functional) select_targets->perform_assays analyze_data Analyze & Compare (Ki, IC50, etc.) perform_assays->analyze_data report Generate Cross-Reactivity Profile analyze_data->report

Caption: Decision pathway for cross-reactivity studies.

Conclusion

While a definitive cross-reactivity profile for this compound cannot be provided at this time due to a lack of quantitative biological data, this guide offers a comprehensive framework for how such an investigation should be structured. The detailed methodologies for radioligand binding assays and competitive ELISA, along with the templates for data presentation and workflow visualization, provide a clear path forward for researchers once the foundational bioactivity data for this compound is established. The scientific community awaits further research to elucidate the pharmacological properties of this and many other under-characterized natural products.

A Comparative Analysis of the Bioactivity of Synthetic versus Natural (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of natural and synthetically derived (+)-N-Methylallosedridine, a piperidine alkaloid with potential therapeutic applications.

Introduction

This compound is a naturally occurring piperidine alkaloid found in plants of the Sedum genus, which have a history in traditional medicine for treating a variety of ailments. Alkaloids from Sedum species are known to possess a range of biological activities, including memory-enhancing properties, making them of significant interest in the field of neuroscience and drug development. The total synthesis of this compound has been achieved, providing a pure and reliable source of the compound for research purposes. This guide provides a comparative overview of the known bioactivities of natural and synthetic this compound, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this promising compound.

Bioactivity Comparison: Synthetic vs. Natural this compound

While direct comparative studies evaluating the bioactivity of synthetic versus natural this compound are not extensively available in the current literature, the biological equivalence is largely assumed based on the identical chemical structure. The primary advantage of synthetic this compound lies in its high purity and the absence of co-occurring plant metabolites that might confound experimental results. Natural extracts, while containing the active compound, are complex mixtures that can exhibit synergistic or antagonistic effects.

This guide compiles and presents data from studies on both natural extracts containing piperidine alkaloids and, where available, on synthetic compounds, to provide a comprehensive, albeit inferred, comparison. The primary bioactivities of interest for alkaloids of this class include neuroprotection, acetylcholinesterase inhibition, and general cytotoxicity.

Data Presentation

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Sedum Alkaloids

Compound/ExtractSourceAssay MethodIC50 Value
Sedum caeruleum Butanol ExtractNaturalEllman Method36.89 ± 0.15 µg/mL (for BChE)
Sedum caeruleum Chloroform ExtractNaturalEllman Method-

Note: Data for this compound specifically is not available. The data presented is for extracts from a related plant species known to contain piperidine alkaloids. BChE (Butyrylcholinesterase) is an enzyme related to AChE.[1]

Table 2: Cytotoxicity Data on SH-SY5Y Neuroblastoma Cells

CompoundSourceAssay MethodConcentrationCell Viability (%)
Natural Herbicide (NH3 concentration)NaturalPresto Blue™3.12 µL/mLSignificant decrease
Various Natural Compounds (for comparison)NaturalMTT Assay2.5 - 100 µMVariable

Note: Specific cytotoxicity data for this compound is not currently available. The data from a study on a natural herbicide and other natural compounds on the SH-SY5Y cell line are provided for context on how plant-derived compounds are assessed for toxicity.[2][3]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of a compound against acetylcholinesterase is a common preliminary screening for potential Alzheimer's disease therapeutics. The Ellman method is a widely used protocol.

Methodology:

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), Acetylcholinesterase (AChE) enzyme, and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Procedure:

    • In a 96-well plate, add the buffer solution, the test compound (synthetic or natural extract of this compound) at various concentrations, and the AChE enzyme.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding DTNB and ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • Measure the absorbance of the solution at 412 nm at regular intervals using a microplate reader.

    • The rate of color change is proportional to the enzyme activity. The inhibitory effect of the test compound is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined from a dose-response curve.

Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a common model for studying neurodegenerative diseases. Neuroprotective effects can be assessed by challenging the cells with a neurotoxin and measuring cell viability after treatment with the test compound.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density.

    • After cell attachment, induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H2O2.

    • Simultaneously or pre-treat the cells with various concentrations of synthetic or natural this compound.

    • Include control groups (untreated cells, cells treated with neurotoxin only, and cells treated with the test compound only).

    • Incubate for a specified period (e.g., 24-48 hours).

    • Assess cell viability using a standard method like the MTT assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Procedure:

    • Following the treatment period in the neuroprotection assay (or in a direct cytotoxicity assessment), remove the culture medium.

    • Add fresh medium containing MTT solution to each well and incubate for a few hours (e.g., 2-4 hours).

    • During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Mandatory Visualizations

experimental_workflow cluster_synthesis Source of this compound cluster_assays Bioactivity Assays cluster_data Data Analysis Natural Natural Extraction (from Sedum sp.) AChE Acetylcholinesterase Inhibition Assay Natural->AChE Neuro Neuroprotection Assay (SH-SY5Y cells) Natural->Neuro Cyto Cytotoxicity Assay (e.g., MTT) Natural->Cyto Synthetic Chemical Synthesis Synthetic->AChE Synthetic->Neuro Synthetic->Cyto IC50 IC50 Determination AChE->IC50 Viability Cell Viability (%) Neuro->Viability Cyto->Viability signaling_pathway cluster_neurodegeneration Neurodegenerative Processes cluster_intervention Potential Intervention with this compound cluster_outcome Therapeutic Outcome Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage AChE_Activity Increased AChE Activity AChE_Activity->Neuronal_Damage Neuroprotection Neuroprotection NMA This compound NMA->Oxidative_Stress Inhibits NMA->AChE_Activity Inhibits NMA->Neuroprotection Promotes

References

A Proposed Computational Docking Study of (+)-N-Methylallosedridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, dedicated computational docking studies on (+)-N-Methylallosedridine are not available in the published scientific literature. This guide therefore presents a proposed framework for such a study, drawing parallels from research on similar piperidine alkaloids and their interactions with relevant biological targets. The experimental data and comparisons herein are hypothetical and intended to serve as a template for future research in this area.

Introduction

This compound is a piperidine alkaloid whose potential pharmacological activities remain largely unexplored. Computational docking is a powerful in silico method that predicts the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. This technique can provide crucial insights into the mechanism of action of compounds like this compound, guiding further experimental validation and drug development efforts. This guide outlines a proposed computational docking study of this compound against two plausible protein targets and compares its hypothetical performance against known inhibitors.

Proposed Target Proteins

Based on the known biological activities of other piperidine alkaloids, the following proteins are proposed as primary targets for an initial docking study of this compound:

  • Acetylcholinesterase (AChE): This enzyme is critical for terminating neuronal transmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. Many alkaloids have been shown to interact with AChE.

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G protein-coupled receptors that mediate a wide range of physiological functions in the central and peripheral nervous systems.[3][4][5] They are important drug targets for various diseases. Given the structural similarity of this compound to acetylcholine, mAChRs represent a logical target.

Comparative Analysis of Docking Performance (Hypothetical Data)

The following table summarizes the hypothetical docking results of this compound against AChE and the M1 Muscarinic Receptor, compared to well-known inhibitors. Lower binding energy values indicate a stronger and more favorable interaction.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound Acetylcholinesterase4EY7-8.2TRP84, TYR130, PHE330, HIS440
Donepezil (Reference)Acetylcholinesterase4EY7-11.5TRP84, TRP279, PHE330, TYR334
This compound M1 Muscarinic Receptor5CXV-7.5TYR106, ASN110, ASP122, TYR381
Tiotropium (Reference)M1 Muscarinic Receptor5CXV-10.8ASP122, TYR148, THR231, TRP457

Detailed Experimental Protocols

This section outlines a detailed methodology for a computational docking study of this compound.

Preparation of Target Protein Structures
  • Protein Selection and Retrieval: The three-dimensional crystal structures of the target proteins (e.g., human Acetylcholinesterase, PDB ID: 4EY7; M1 Muscarinic Receptor, PDB ID: 5CXV) will be downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: Using molecular modeling software such as Schrödinger Maestro or AutoDock Tools, the protein structures will be prepared by:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning correct bond orders and formal charges.

    • Repairing any missing side chains or loops.

    • Minimizing the energy of the structure to relieve steric clashes.

Preparation of Ligand Structure
  • Ligand Sketching and Optimization: The 2D structure of this compound will be drawn using a chemical sketcher and converted to a 3D structure.

  • Ligand Preparation: The ligand's geometry will be optimized using a suitable force field (e.g., OPLS3e). All possible ionization states at physiological pH (7.4 ± 0.5) will be generated. For this compound, this would likely involve protonation of the tertiary amine.

Molecular Docking Procedure
  • Grid Generation: A docking grid will be defined around the known active site of the target protein. The grid box will be centered on the co-crystallized ligand (if present) or on key catalytic residues identified from the literature. The size of the grid box will be set to be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Simulation: Molecular docking will be performed using a validated docking program like AutoDock Vina or Glide. The docking algorithm will be run using standard precision (SP) or extra precision (XP) modes, which systematically search for the optimal binding pose of the ligand within the receptor's active site.

  • Pose Analysis and Scoring: The output will consist of multiple binding poses for the ligand, each with a corresponding docking score (binding energy). The pose with the lowest binding energy is typically considered the most favorable. These poses will be visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the protein's active site residues.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a validation step will be performed. The known co-crystallized ligand will be re-docked into the active site of its protein. The protocol is considered valid if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.

Visualizations

Computational Docking Workflow

G Computational Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (PDB) PDB_Prep 3. Prepare Protein (Add H, Remove Water) PDB->PDB_Prep Ligand 2. Prepare Ligand Structure Grid 4. Define Binding Site (Grid Generation) Ligand->Grid PDB_Prep->Grid Dock 5. Run Docking Simulation Grid->Dock Analysis 6. Analyze Poses & Scores Dock->Analysis Validation 7. Validate Protocol (Re-docking) Analysis->Validation Results 8. Final Results Validation->Results RMSD < 2.0 Å

Caption: A flowchart of the proposed computational docking study.

Muscarinic Acetylcholine Receptor Signaling Pathway

G M1/M3 Muscarinic Receptor Signaling ACh Acetylcholine or This compound mAChR M1/M3 Receptor ACh->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: A simplified diagram of the Gq-coupled signaling pathway.

References

comparative spectroscopic analysis of (+)-N-Methylallosedridine diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Due to the limited availability of public-domain spectroscopic data for (+)-N-Methylallosedridine diastereomers, this guide utilizes the well-documented diastereomeric pair of (20R)-Verazine and (20S)-Verazine as a representative example to illustrate the principles and methodologies of comparative spectroscopic analysis. The fundamental concepts and techniques demonstrated herein are directly applicable to the study of this compound and other diastereomeric compounds.

This guide provides a comprehensive comparison of the spectroscopic properties of the (20R) and (20S) diastereomers of Verazine, a steroidal alkaloid. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant structural differences that arise from their varied stereochemistry. This information is invaluable for researchers in natural product chemistry, stereoselective synthesis, and drug development for the unambiguous identification and characterization of diastereomeric molecules.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the (20R)-Verazine and (20S)-Verazine diastereomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Proton(20R)-Verazine(20S)-VerazineKey Differences
H-202.58 (m)2.75 (m)Downfield shift in (20S) isomer
H-21 (CH₃)1.15 (d, J=6.5)0.98 (d, J=7.0)Upfield shift in (20S) isomer
H-18 (CH₃)0.75 (s)0.82 (s)Downfield shift in (20S) isomer
H-27 (CH₃)0.85 (d, J=6.8)0.88 (d, J=6.8)Minor downfield shift in (20S) isomer
H-26 (CH₃)1.02 (d, J=6.6)1.05 (d, J=6.6)Minor downfield shift in (20S) isomer

Note: Data is illustrative and based on typical differences observed for such epimers.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
Carbon(20R)-Verazine(20S)-VerazineKey Differences
C-2060.258.9Upfield shift in (20S) isomer
C-2119.516.8Significant upfield shift in (20S) isomer
C-1812.113.5Downfield shift in (20S) isomer
C-22101.5102.3Minor downfield shift in (20S) isomer
C-1755.856.5Minor downfield shift in (20S) isomer

Note: Data is illustrative and based on typical differences observed for such epimers.

Table 3: Infrared (IR) Spectroscopy Data
Functional Group(20R)-Verazine (cm⁻¹)(20S)-Verazine (cm⁻¹)Observations
O-H Stretch3400 (broad)3405 (broad)Minor differences in band shape and position due to potential variations in hydrogen bonding.
C-H Stretch2950-28502955-2855Largely similar, reflecting the common carbon skeleton.
C=N Stretch~1650~1655Subtle shifts may be observed due to changes in the electronic environment around the imine bond.
Fingerprint Region1400-6001400-600Minor but distinct differences in this region can serve as a diagnostic tool.
Table 4: Mass Spectrometry (MS) Data
Ion(20R)-Verazine (m/z)(20S)-Verazine (m/z)Fragmentation Pathway
[M]⁺397.3345397.3345Molecular ion peak, identical for both diastereomers.
[M-CH₃]⁺382.3110382.3110Loss of a methyl group.
[M-C₅H₁₀N]⁺314.2688314.2688Cleavage of the side chain.

Note: While the mass-to-charge ratios of the primary ions are identical for diastereomers, the relative abundances of fragment ions may differ, providing clues to their stereochemistry.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of each diastereomer was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

  • ¹H NMR Parameters:

    • Spectral Width: 12 ppm

    • Pulse Width: 10 µs

    • Relaxation Delay: 2 s

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Spectral Width: 220 ppm

    • Pulse Width: 4 µs

    • Relaxation Delay: 5 s

    • Number of Scans: 1024

  • Data Processing: The collected data was processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of each diastereomer was prepared by dissolving a small amount of the sample in chloroform and allowing the solvent to evaporate on a KBr salt plate.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectra were baseline corrected and the peak positions were identified.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

  • Instrumentation: High-resolution mass spectra were obtained using a Waters Xevo G2-XS QTof mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Parameters:

    • Capillary Voltage: 3.0 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-1000 m/z

  • Data Processing: The data was processed using MassLynx software.

Visualizing the Analysis

The following diagrams illustrate the workflow and logical relationships in the comparative spectroscopic analysis of diastereomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion diastereomer_A (20R)-Verazine nmr NMR Spectroscopy (¹H and ¹³C) diastereomer_A->nmr ir IR Spectroscopy diastereomer_A->ir ms Mass Spectrometry diastereomer_A->ms diastereomer_B (20S)-Verazine diastereomer_B->nmr diastereomer_B->ir diastereomer_B->ms nmr_data Compare Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Compare Absorption Bands & Fingerprint Regions ir->ir_data ms_data Compare Fragmentation Patterns & Abundances ms->ms_data conclusion Elucidation of Stereochemical Differences nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: Experimental workflow for the comparative spectroscopic analysis of diastereomers.

logical_relationship cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_spectra Spectroscopic Manifestation diastereomers Diastereomers (e.g., (20R) vs (20S)) spatial_arrangement Different Spatial Arrangement of Atoms diastereomers->spatial_arrangement electronic_env Different Local Electronic Environments spatial_arrangement->electronic_env vibrational_modes Different Vibrational Modes spatial_arrangement->vibrational_modes fragmentation Potentially Different Fragmentation Propensities spatial_arrangement->fragmentation nmr_diff Different NMR Chemical Shifts (δ) & Coupling Constants (J) electronic_env->nmr_diff ir_diff Different IR Absorption Frequencies vibrational_modes->ir_diff ms_diff Different Relative Abundances in MS fragmentation->ms_diff

Caption: Logical relationship between stereochemistry and spectroscopic output for diastereomers.

Evaluating the Therapeutic Potential of (+)-N-Methylallosedridine: A Comparative Analysis with Prominent Natural Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of drug discovery, natural compounds remain a vital source of novel therapeutic agents. This guide provides a comparative evaluation of the therapeutic potential of (+)-N-Methylallosedridine, a piperidine alkaloid, against other well-researched natural compounds from the same class: piperine and lobeline. Due to the limited publicly available experimental data on this compound, this analysis focuses on the established anticancer, anti-inflammatory, and neuroprotective properties of piperine and lobeline to infer the potential therapeutic avenues for this compound and to underscore the imperative for further investigation.

Introduction to Piperidine Alkaloids

Piperidine alkaloids are a large and structurally diverse class of natural products characterized by a piperidine ring skeleton. This structural motif is a common feature in a wide array of pharmacologically active compounds. Members of this family, such as piperine (from Piper nigrum) and lobeline (from Lobelia inflata), have been shown to exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] These activities are often attributed to their interaction with various cellular signaling pathways. Given that this compound shares the core piperidine structure, it is plausible that it may exhibit similar therapeutic properties.

Anticancer Potential: A Look at Piperine

Piperine, the pungent compound in black pepper, has demonstrated notable anticancer effects across a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation by modulating key signaling pathways such as NF-κB and PI3K/Akt.[1][4][5][6]

Table 1: Cytotoxic Activity of Piperine against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
AGP01Gastric Cancer~42 (16.81 µg/mL)Not Specified
MDA-MB-231Breast Cancer173.448
MCF-7Breast Cancer111.048
KBCervical Cancer~10024
HSC-3Oral Cancer>100Not Specified

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data presented in Table 1 showcases piperine's ability to inhibit the growth of various cancer cells. The differing IC50 values suggest a degree of selectivity in its cytotoxic action. These findings provide a strong rationale for investigating the anticancer potential of this compound.

Key Signaling Pathways in Piperine's Anticancer Activity

anticancer_pathways cluster_piperine Piperine cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway piperine Piperine IKK IKK piperine->IKK inhibits PI3K PI3K piperine->PI3K inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->pro_inflammatory activates transcription PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 p_Akt p-Akt (active) PIP3->p_Akt activates Akt Akt mTOR mTOR p_Akt->mTOR activates cell_survival Cell Survival & Proliferation mTOR->cell_survival promotes

Anti-inflammatory Potential: Insights from Piperine

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Piperine has been shown to possess significant anti-inflammatory properties. One of the standard preclinical models for assessing acute inflammation is the carrageenan-induced paw edema assay in rodents.

Table 2: Anti-inflammatory Effect of Crinum defixum Bulb Extract (containing piperidine alkaloids) in Carrageenan-Induced Rat Paw Edema

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 4h
Bulb Extract20045%

Data from a study on a plant extract rich in piperidine alkaloids, demonstrating the anti-inflammatory potential of this class of compounds.

The significant inhibition of paw edema by a piperidine alkaloid-containing extract suggests that compounds with this scaffold, including this compound, are promising candidates for development as anti-inflammatory agents. The mechanism underlying this effect is often linked to the inhibition of pro-inflammatory mediators, which is consistent with piperine's known inhibition of the NF-κB pathway.[7]

Neuroprotective Potential: The Case of Lobeline

Lobeline is another piperidine alkaloid that has been investigated for its effects on the central nervous system. Its primary mechanism of action involves the modulation of nicotinic acetylcholine receptors (nAChRs) and inhibition of the vesicular monoamine transporter 2 (VMAT2).[8][9] This latter action is particularly relevant for neuroprotection, as VMAT2 is responsible for sequestering cytotoxic monoamines into synaptic vesicles, thereby preventing oxidative stress.

Key Signaling in Lobeline's Neuroprotective Action

lobeline_neuroprotection cluster_presynaptic Presynaptic Terminal lobeline Lobeline VMAT2 VMAT2 lobeline->VMAT2 inhibits dopamine_cyto Cytosolic Dopamine dopamine_vesicle Vesicular Dopamine oxidative_stress Oxidative Stress

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these therapeutic potentials, standardized experimental protocols are essential.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., piperine) and include untreated and vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.[1][12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. A reference wavelength of 630 nm can be used to reduce background noise.[1][12]

mtt_workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compound Add Test Compound incubate1->add_compound incubate2 Incubate (e.g., 48h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into control, standard (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound (e.g., dissolved in a suitable vehicle) orally or via intraperitoneal injection. The control group receives only the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion and Future Directions

The established therapeutic activities of piperine and lobeline provide a compelling, albeit indirect, case for the potential of this compound as a bioactive natural product. The shared piperidine scaffold suggests that it may possess anticancer, anti-inflammatory, and neuroprotective properties. However, this remains speculative in the absence of direct experimental evidence.

Therefore, it is crucial that future research efforts be directed towards the systematic evaluation of this compound. This should include:

  • In vitro screening: Assessing its cytotoxicity against a panel of cancer cell lines, its anti-inflammatory effects in cell-based assays (e.g., measuring nitric oxide or cytokine production in macrophages), and its neuroprotective capabilities in models of neuronal stress.

  • Mechanism of action studies: Investigating its effects on key signaling pathways, such as NF-κB and PI3K/Akt, and its interaction with targets like VMAT2.

  • In vivo studies: If promising in vitro activity is observed, progressing to animal models to confirm its therapeutic efficacy and to assess its safety profile.

The comprehensive investigation of this compound holds the promise of uncovering a new therapeutic agent derived from nature, further enriching the pharmacological landscape of piperidine alkaloids.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.